2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11-9(13)5-16-8-3-2-6(12(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTLBQLSMLSBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(2-bromo-4-nitrophenoxy)-N-methylacetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming aryl ethers.[1] This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and explains the critical causality behind the selection of reagents and reaction conditions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a substituted aryl ether acetamide. The presence of a nitro group, a bromine atom, and an acetamide side chain on a central phenyl ring makes it a versatile scaffold. The electron-withdrawing nature of the nitro and bromo substituents can significantly influence the molecule's electronic properties and potential biological activity, making it an attractive target for library synthesis in drug discovery programs.
The most logical and efficient pathway for constructing the target molecule is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2][3] In this specific application, the synthesis involves two key starting materials:
-
2-Bromo-4-nitrophenol : The source of the aromatic core and the nucleophile (after deprotonation).
-
2-Chloro-N-methylacetamide (or 2-Bromo-N-methylacetamide) : The electrophile, which provides the N-methylacetamide side chain.
The general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis.
The Underlying Chemistry: Mechanism and Rationale
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Deprotonation of the Phenol
The reaction is initiated by the deprotonation of the hydroxyl group of 2-Bromo-4-nitrophenol. Phenols are weakly acidic, and a suitable base is required to generate the more nucleophilic phenoxide anion.[5]
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for this purpose.[4] It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the electrophile. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.[3] K₂CO₃ is often preferred in industrial settings due to its lower cost, ease of handling, and simpler workup.
Step 2: SN2 Nucleophilic Attack
The resulting 2-bromo-4-nitrophenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-chloro-N-methylacetamide—the carbon atom bonded to the chlorine. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[2]
-
Choice of Electrophile: The reaction requires an alkyl halide with a good leaving group. Both 2-chloro-N-methylacetamide and 2-bromo-N-methylacetamide are suitable. The bromo- derivative is generally more reactive than the chloro- derivative, as bromide is a better leaving group than chloride. However, the chloro- derivative is often more cost-effective and readily available.[6] For this guide, we will detail the protocol using the more common 2-chloro-N-methylacetamide.
-
Choice of Solvent: The SN2 reaction is best conducted in a polar aprotic solvent.[5] Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They can dissolve both the ionic phenoxide and the organic electrophile, and they solvate the cation (K⁺) while leaving the anion (the phenoxide) relatively "bare" and highly reactive.[4][5] Acetone can also be used and is a more environmentally benign option, though the reaction may require higher temperatures or longer reaction times.
Caption: The Sₙ2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |
| 2-Bromo-4-nitrophenol | 609-19-8 | 218.01 | 1.0 |
| 2-Chloro-N-methylacetamide | 925-98-4 | 107.54 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For Workup |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For Workup |
| Brine (Saturated NaCl solution) | N/A | N/A | For Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Bromo-4-nitrophenol (e.g., 10.9 g, 50 mmol, 1.0 eq).
-
Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the phenol. To this solution, add anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq).
-
Formation of Phenoxide : Stir the mixture vigorously at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide salt may be observed as a color change.
-
Addition of Electrophile : Slowly add 2-Chloro-N-methylacetamide (5.9 g, 55 mmol, 1.1 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction : Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Quenching and Workup : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A solid precipitate of the crude product should form.
-
Isolation of Crude Product : Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Purification : The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques, such as:
-
Melting Point: To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR Spectroscopy: To identify key functional groups.
References
- Benchchem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. Benchchem.
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
PubChem. (n.d.). N-(2-bromo-4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Drug Intermediate Control. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. medchemexpress.com [medchemexpress.com]
Physicochemical properties of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (CAS No. 32865-02-0). Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of the title compound. It offers a combination of predicted data and established experimental protocols to facilitate its scientific investigation. The guide emphasizes the rationale behind experimental choices and provides detailed, step-by-step methodologies for key analyses.
Introduction
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a substituted phenoxyacetamide derivative. The molecule incorporates several key functional groups that are of interest in medicinal chemistry and materials science: a halogenated and nitrated aromatic ring, an ether linkage, and an N-methylated amide. The presence of a bromine atom and a nitro group on the phenyl ring significantly influences the molecule's electronic properties, potentially conferring biological activity. The amide functionality can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
This guide serves as a foundational resource for researchers working with 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. It outlines the necessary steps to synthesize and characterize the compound, enabling further investigation into its potential applications.
Chemical Structure and Properties
The chemical structure of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is presented below.
Figure 1: Chemical structure of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C9H9BrN2O4 | PubChem |
| Molecular Weight | 299.08 g/mol | PubChem |
| CAS Number | 32865-02-0 | PubChem |
| Predicted logP | 1.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthesis and Purification
A plausible and efficient method for the synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is via a Williamson ether synthesis. This involves the reaction of the sodium salt of 2-bromo-4-nitrophenol with an N-substituted haloacetamide, such as N-methyl-2-chloroacetamide.
Proposed Synthetic Workflow
Figure 2: Proposed workflow for the synthesis and characterization of the title compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Bromo-4-nitrophenol
-
N-methyl-2-chloroacetamide
-
Sodium hydroxide (NaOH)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Formation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 2-bromo-4-nitrophenol (1.0 eq) in anhydrous acetone (100 mL). To this solution, add finely ground sodium hydroxide (1.05 eq) portion-wise while stirring. The formation of the sodium phenoxide should result in a color change. Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: To the suspension of the sodium phenoxide, add N-methyl-2-chloroacetamide (1.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium hydroxide. Wash the collected solid with a small amount of cold acetone.
-
Isolation: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude solid is then subjected to purification.
Detailed Experimental Protocol: Purification
Procedure:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water (1:1), and dry them in a vacuum oven at 50-60 °C.
Physicochemical Characterization
Accurate characterization of the physicochemical properties of a compound is essential for its development and application. The following protocols are recommended for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Protocol:
-
Place a small amount of the dried, purified compound into a capillary tube sealed at one end.
-
Compact the sample by tapping the tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
Solubility Assessment
Rationale: Solubility in various solvents is a critical parameter for drug delivery, formulation, and further chemical reactions.
Protocol:
-
Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone, chloroform).
-
Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.
-
Vortex each vial for 1 minute and visually inspect for dissolution.
-
If the compound dissolves, add another pre-weighed amount and repeat until the solution is saturated.
-
Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis
Rationale: Spectroscopic techniques provide unambiguous confirmation of the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The expected spectrum should show signals for the aromatic protons, the methylene protons of the acetamide side chain, and the N-methyl protons.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key expected peaks include C-H stretching (aromatic and aliphatic), C=O stretching (amide), N-H bending (amide), C-N stretching, and N-O stretching (nitro group).
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Potential Applications and Further Research
While specific applications for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide are not yet extensively documented, its structural features suggest several areas for potential investigation:
-
Medicinal Chemistry: The phenoxyacetamide scaffold is present in a number of biologically active compounds. The bromo and nitro substituents can modulate the pharmacokinetic and pharmacodynamic properties. Further research could involve screening this compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties.
-
Materials Science: The presence of a nitro group, a known electron-withdrawing group, could impart interesting optical or electronic properties to the molecule, making it a candidate for investigation in materials science applications.
Further research should focus on a thorough biological evaluation of the compound, as well as exploring its utility as a building block in the synthesis of more complex molecules.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, purification, and physicochemical characterization of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. By following the detailed protocols outlined herein, researchers can confidently prepare and characterize this compound, paving the way for its further investigation and potential application in various scientific fields.
References
-
PubChem. (n.d.). 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
Technical Guide: Mass Spectrometry Fragmentation of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
[1]
Executive Summary & Chemical Context
Compound: 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Molecular Formula: C
Experimental Configuration (Standardized Protocol)
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures self-validating results through the observation of the characteristic bromine isotope pattern.
| Parameter | Setting / Description |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (+ve) |
| Capillary Voltage | 3.0 – 3.5 kV |
| Cone Voltage | 20 – 40 V (Variable for in-source fragmentation) |
| Collision Energy (CID) | Stepped: 15, 30, 45 eV (to capture full pathway) |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile (Gradient) |
| Injection Concentration | 1–10 µg/mL |
Analyst Note: The amide nitrogen is the most probable site of protonation (
), driving the subsequent charge-remote and charge-proximate fragmentation mechanisms.[1]
Spectral Characteristics & Molecular Ion
The mass spectrum of this compound is dominated by the unique isotopic signature of bromine.[2]
-
Parent Ion (
): -
Isotope Pattern: A distinct 1:1 doublet separated by 2 Da. This is the primary diagnostic filter. Any fragment retaining the bromine atom must exhibit this 1:1 ratio. Fragments losing bromine will revert to a standard carbon isotope profile.
Detailed Fragmentation Pathways
The fragmentation of the protonated molecule (
Pathway A: Amide Bond Cleavage (The "Acylium" Route)
Protonation at the amide oxygen or nitrogen facilitates the cleavage of the amide bond.
-
Neutral Loss: Methylamine (CH
NH , 31 Da). -
Mechanism: Inductive cleavage driven by the carbonyl.
-
Fragment Ion: m/z 258 / 260 (Acylium ion:
).[1]-
Diagnostic Value: High.[2] Confirms the N-methyl tail.
-
Pathway B: Ether Linkage Cleavage (The "Phenolic" Route)
The ether bond (
-
Mechanism: Hydrogen rearrangement (typically from the amide nitrogen or alpha-carbon) to the phenoxy oxygen, followed by cleavage.
-
Fragment Ion (Side Chain): m/z 72 (
, N-methylacetamide cation).[1]-
Observation: This low-mass ion is often the base peak at high collision energies.
-
-
Fragment Ion (Aromatic Core): m/z 218 / 220 (2-Bromo-4-nitrophenol cation, if charge retention switches).[1]
Pathway C: Nitro & Bromine Elimination (High Energy)
At higher collision energies (>35 eV), the aromatic core degrades.
-
Loss of NO
: Transition from m/z 218 m/z 172 / 174 . -
Loss of Br: Homolytic cleavage of the C-Br bond.
-
From Parent: m/z 289
m/z 210 (Loss of Br radical, even electron odd electron species, less common in ESI but possible).
-
Summary Table of Diagnostic Ions
| m/z ( | Identity | Formula | Loss (Neutral) |
| 289 / 291 | C | — | |
| 258 / 260 | Acylium Cation | C | -CH |
| 230 / 232 | Phenoxy Cation | C | -C |
| 218 / 220 | Protonated Phenol | C | -C |
| 72 | Side Chain Cation | C | Neutral Phenol Loss |
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the hierarchical fragmentation logic.
Figure 1: ESI(+) Fragmentation pathway of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide showing primary cleavage sites.[1]
Interpretation Protocol
To confirm the identity of this compound in a sample:
-
Scan Full MS: Locate the doublet at m/z 289/291. If the ratio is not ~1:1, the compound is not monobrominated.
-
Perform MS/MS (Product Ion Scan): Select m/z 289 as the precursor.
-
Check for m/z 72: The presence of this ion confirms the N-methylacetamide tail.
-
Check for m/z 258: This confirms the connectivity of the carbonyl to the ether oxygen (loss of amine only).
-
Check for m/z 218: This confirms the core structure is 2-bromo-4-nitrophenol.[1]
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Acetamide, N-(4-nitrophenyl)- Fragmentation Data. NIST Chemistry WebBook. Available at: [Link] (Used as structural analog for nitro-amide fragmentation).[1]
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Source for nitro-group loss mechanisms).[1][3]
A Technical Guide to Determining the Solubility of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide in Common Laboratory Solvents
Introduction: The Crucial Role of Solubility for Novel Chemical Entities
In the realms of chemical research, drug discovery, and materials science, the successful application of a novel compound is fundamentally tethered to its solubility. For a compound like 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, a molecule with potential applications stemming from its complex functionality, understanding its behavior in various solvents is not merely a preliminary step but a critical determinant of its entire lifecycle. Solubility dictates the feasibility of its synthesis and purification, its formulation into useful products, and, in the pharmaceutical context, its bioavailability and therapeutic efficacy.[1][2] Poor solubility can terminate the development of an otherwise promising chemical entity.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. In the absence of established public data for this specific molecule, we will build a strategy from first principles, combining theoretical understanding with robust, field-proven experimental protocols. The objective is to empower the researcher to not just measure, but to understand and predict the solubility behavior of this and other novel compounds.
Chapter 1: Theoretical Foundations of Solubility
The dissolution of a solid solute in a liquid solvent is a complex interplay of physical and chemical forces, governed by the principles of thermodynamics. The overarching rule, "like dissolves like," serves as a useful heuristic, but a deeper, more quantitative understanding is essential for systematic solvent screening.[5]
Thermodynamic Principles of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs Free Energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes:
ΔG = ΔH - TΔS
For dissolution to be spontaneous, ΔG must be negative. This equation reveals a critical balance:
-
Enthalpy of Solution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Lattice Energy: For a solid like 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, significant energy is first required to overcome the crystal lattice energy (an endothermic process).
-
Solvation Energy: Energy is then released when the solute molecules are solvated by the solvent molecules (an exothermic process).
-
The net result can be either endothermic (ΔH > 0), where the system absorbs heat, or exothermic (ΔH < 0), where heat is released.[6][7]
-
-
Entropy of Solution (ΔS): This term represents the change in disorder. Typically, when a highly ordered solid crystal dissolves into a liquid, the entropy increases (ΔS > 0) as the molecules become more randomly distributed.[7] This favorable entropy change is a primary driving force for dissolution.
The effect of temperature on solubility is governed by Le Chatelier's Principle. For most solids, the dissolution process is endothermic (ΔH > 0), meaning an increase in temperature will increase solubility by shifting the equilibrium toward dissolution.[6][8]
Predicting Solubility from Molecular Structure
A detailed analysis of the 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide structure provides crucial clues to its likely solubility behavior.
-
Aromatic Core (Phenoxy group): The phenyl ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents.
-
Bromo and Nitro Groups: These are strongly electron-withdrawing groups that introduce significant polarity and dipole moments to the molecule. The nitro group, in particular, can act as a hydrogen bond acceptor.
-
N-methylacetamide Group: This is a highly polar amide group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the N-H bond (if present, though here it is N-methyl) would be a hydrogen bond donor. The presence of the amide functionality significantly increases the potential for interaction with polar protic and aprotic solvents.
-
Overall Character: The molecule possesses distinct polar and nonpolar regions, making it amphiphilic to a degree. Its large, rigid structure and the presence of strong polar groups suggest that crystal lattice energy could be high, potentially limiting solubility. We can predict that it will exhibit poor solubility in very nonpolar solvents (like hexanes) and may also have limited solubility in water due to the large hydrophobic aromatic portion. Its best solubility is likely to be found in polar aprotic solvents that can disrupt the crystal lattice and solvate the polar functional groups.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a more powerful, numerical framework.[9] The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[10][11] The "distance" (Ra) between two substances in this 3D Hansen space can be calculated:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. This system is particularly powerful because it can predict the behavior of solvent blends. A mixture of two poor solvents can become a good solvent if the combined HSP of the blend falls within the "solubility sphere" of the solute.[12]
Chapter 2: A Practical Guide to Experimental Solubility Determination
With a solid theoretical foundation, we can now design an efficient and accurate experimental plan to determine the solubility of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.
Strategic Solvent Selection
A well-chosen set of solvents is crucial for building a comprehensive solubility profile. The selection should span a wide range of polarities and chemical families.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Rationale |
| Non-Polar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons. |
| Toluene | 2.4 | Represents aromatic hydrocarbons. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common, moderately polar solvent. |
| Ethyl Acetate | 4.4 | An ester with moderate polarity. | |
| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating power. | |
| Acetone | 5.1 | A ketone, highly polar aprotic. | |
| Acetonitrile (ACN) | 5.8 | Highly polar, common in chromatography. | |
| Dimethylformamide (DMF) | 6.4 | Strong polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A very strong polar aprotic solvent, often used for initial stock solutions.[13] | |
| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol. |
| Ethanol | 4.3 | A common, relatively safe alcohol. | |
| Methanol | 5.1 | The most polar of the simple alcohols. | |
| Water | 10.2 | The universal biological solvent; pH should be controlled (e.g., buffered to 7.4). |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility, providing the most accurate and reliable data.[14] It measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of solid 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide into a series of glass vials (one for each solvent). "Excess" means enough solid will remain undissolved at the end of the experiment.
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C). The temperature must be strictly controlled and recorded.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the undissolved solid.
-
To remove any remaining microscopic particles, the sample must be filtered. Use a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent and does not adsorb the solute. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.
-
A standard calibration curve must be prepared using solutions of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in units such as mg/mL and mol/L.
-
High-Throughput Screening: Kinetic Solubility
In early-stage research where rapid screening of many compounds or conditions is needed, kinetic solubility assays are often employed.[13] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often via nephelometry (light scattering).[15]
Key Distinction: It is vital to understand that kinetic solubility is not the same as thermodynamic solubility. It often overestimates solubility because the starting material is already in solution, bypassing the energy barrier of crystal lattice dissolution. However, it provides a rapid and valuable rank-ordering of compounds for initial assessment.[13]
Visualizing the Workflow and Concepts
Diagrams can clarify complex experimental and theoretical relationships.
Caption: Experimental workflow for the Shake-Flask solubility method.
Caption: Relationship between molecular properties and solubility.
Conclusion: Building a Comprehensive Solubility Profile
Determining the solubility of a novel compound such as 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a foundational activity in its scientific development. While no pre-existing data may be available, a systematic approach grounded in the thermodynamics of dissolution and executed via robust experimental protocols like the shake-flask method can yield a comprehensive and reliable solubility profile. This data is invaluable, guiding solvent selection for synthesis and purification, informing formulation strategies, and ultimately enabling the transition of a promising molecule from the laboratory to its final application.
References
-
Hansen, C. M. (n.d.). Hansen solubility parameters (HSP). ResearchGate. [Link]
-
Wikipedia. (2023). Hansen solubility parameter. [Link]
-
Hansen, C. M., & Abbott, S. (n.d.). Hansen Solubility Parameters. [Link]
-
Lower, S. (n.d.). Lecture 3: Solubility of Gases, Liquids, and Solids in Liquids ΔG = ΔH – TΔS. [Link]
-
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]
-
Purdue University. (n.d.). Solubility. [Link]
-
Verwer, P., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]
-
Pobudkowska, A., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. [Link]
-
Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
Handbook of Critically Curated Data. (2024). Predicting Solubility of New Drugs. [Link]
-
Lee, S., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ResearchGate. [Link]
-
ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]
-
Defense Technical Information Center. (n.d.). A THERMODYNAMIC ANALYSIS OF SOLUBILITY IN LIQUID METAL SYSTEMS. [Link]
-
ACS Publications. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]
-
ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. schrodinger.com [schrodinger.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Solubility [chem.fsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. researchgate.net [researchgate.net]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. paint.org [paint.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. raytor.com [raytor.com]
- 15. inventivapharma.com [inventivapharma.com]
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Territory of a Bioactive Scaffold
The compound 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide represents a fascinating, yet largely uncharacterized, molecule at the confluence of several pharmacologically active structural motifs. While direct studies on this specific molecule are not prevalent in the current body of scientific literature, its constituent parts—the phenoxyacetamide core, the bromoacetamide moiety, and the nitrophenyl group—each have well-documented roles in a variety of biological processes. This guide, therefore, embarks on a deductive exploration of its potential mechanisms of action. By dissecting the known activities of structurally analogous compounds, we can construct a series of well-founded hypotheses regarding its biological targets and cellular effects. This document is intended to serve as a foundational resource for researchers poised to investigate this promising compound, offering a roadmap for its systematic evaluation.
I. Molecular Profile and Physicochemical Properties
To understand the potential biological activity of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, we must first consider its fundamental chemical and physical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological macromolecules.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C9H9BrN2O4 | PubChem |
| Molecular Weight | 290.08 g/mol | PubChem |
| Structure | A phenoxy ring substituted with bromo and nitro groups, linked via an ether bond to an N-methylacetamide moiety. | Inferred from name |
| Reactivity | The bromoacetamide group is a potential electrophile, capable of forming covalent bonds with nucleophilic residues in proteins.[1] The nitro group is a strong electron-withdrawing group that can undergo metabolic reduction to reactive intermediates.[2][3] |
II. Putative Mechanisms of Action: A Triad of Hypotheses
Based on the chemical functionalities present in 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide and the documented activities of related compounds, we propose three primary putative mechanisms of action. These are not mutually exclusive and may act in concert to produce a complex pharmacological profile.
Hypothesis 1: Covalent Inhibition of Key Cellular Enzymes via the Bromoacetamide Moiety
The presence of a bromoacetamide group strongly suggests that 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide may function as a covalent inhibitor.[1] Haloacetamides are known to be reactive electrophiles that can form stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine within protein active sites or allosteric pockets.[1][4] This irreversible or slowly reversible binding can lead to potent and prolonged inhibition of enzyme activity.
Causality Behind this Hypothesis:
-
Precedent of Covalent Modification: The bromoacetamide functional group is a well-established "warhead" in the design of covalent inhibitors.[1]
-
Broad Pharmacological Activities of Phenoxyacetamides: The diverse biological effects of phenoxyacetamide derivatives, including anticancer and anti-inflammatory actions, could be explained by the targeted inactivation of key enzymes in relevant pathways.[5][6]
Potential Protein Targets:
-
Cysteine Proteases: A large family of enzymes involved in processes ranging from apoptosis (caspases) to protein degradation (cathepsins).
-
Kinases: Many kinases have accessible cysteine residues in or near their active sites, making them susceptible to covalent inhibition.
-
Enzymes in Inflammatory Pathways: For example, components of the NF-κB and MAPK signaling cascades.
Hypothesis 2: Modulation of Inflammatory Signaling Pathways (NF-κB and MAPK)
A significant body of evidence points to the anti-inflammatory properties of phenoxy and nitrophenyl-containing compounds.[5] The NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response, and their inhibition is a key therapeutic strategy.[7][8][9][10][11][12]
Causality Behind this Hypothesis:
-
Anti-inflammatory Activity of Analogs: A related compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has demonstrated anti-inflammatory activity.[5]
-
Role of Nitro Groups: The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its binding to protein targets in these pathways.[2][3][13][14]
Proposed Mechanism of Pathway Inhibition:
The compound could interfere with these pathways at several key junctures:
-
Inhibition of IKK (IκB Kinase): Preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[11][15]
-
Direct Inhibition of NF-κB DNA Binding: Although less common for small molecules, it is a possible mechanism.
-
Inhibition of Upstream Kinases in the MAPK Cascade: Such as MEK1/2 or p38 MAPK, preventing the activation of downstream transcription factors.[7][8][16]
Hypothesis 3: Disruption of Cellular Homeostasis and Integrity
The reactive nature of both the bromoacetamide and nitrophenyl moieties suggests that 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide could induce cellular stress and disrupt fundamental cellular processes, leading to cytotoxicity, particularly in rapidly proliferating cells or microorganisms.
Causality Behind this Hypothesis:
-
Cytoskeleton Disruption: 2-bromoacetamide, a related compound, has been shown to impair oocyte maturation by disrupting the cytoskeleton.[17][18][19][20]
-
Antimicrobial Potential: The phenoxyacetamide scaffold is present in compounds with antitubercular activity, and a common mechanism of action for antibiotics is the inhibition of cell wall synthesis.[21][22][23][24]
-
Redox Cycling and Oxidative Stress: The nitro group can be enzymatically reduced to form nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[2][3] This can lead to oxidative stress and cellular damage.
III. Experimental Validation: A Phased Approach
To systematically investigate the putative mechanisms of action of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, a multi-tiered experimental approach is recommended.
Phase 1: General Biological Activity Screening
The initial phase should focus on confirming the predicted biological activities in cellular models.
Experimental Protocol: Cell Viability and Cytotoxicity Assays
-
Cell Line Selection: A panel of cell lines should be chosen, including a cancer cell line (e.g., a human leukemia or breast cancer cell line), a macrophage cell line for inflammatory studies (e.g., RAW 264.7), and a non-cancerous cell line for assessing general cytotoxicity (e.g., human embryonic kidney cells, HEK293).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the compound for 24, 48, and 72 hours.
-
Assay: Cell viability is assessed using an MTT or similar metabolic assay. Cytotoxicity can be measured by a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated for each cell line and time point.
| Assay | Purpose | Expected Outcome if Hypothesis is Supported |
| MTT Assay | Measures metabolic activity as an indicator of cell viability. | A dose-dependent decrease in cell viability, particularly in cancer cell lines. |
| LDH Assay | Measures membrane integrity as an indicator of cytotoxicity. | A dose-dependent increase in LDH release, indicating cell death. |
Phase 2: Mechanistic Deep Dive
Based on the results of Phase 1, the subsequent experiments should be designed to probe the specific molecular mechanisms.
Experimental Protocol: In Vitro Enzyme Inhibition Assays with Pre-incubation
-
Enzyme Selection: Based on literature for related compounds, select a representative enzyme from a target class, for example, a cysteine protease like papain or a kinase.
-
Assay: Measure the enzyme's activity in the presence of varying concentrations of the compound. Crucially, perform the assay with and without a pre-incubation period of the enzyme with the compound.
-
Data Analysis: A time-dependent increase in inhibition (i.e., a lower IC50 after pre-incubation) is a hallmark of covalent inhibitors.[1][25][26][27][28]
Experimental Protocol: Mass Spectrometry for Adduct Formation
-
Incubation: Incubate the target protein with the compound.
-
Digestion: Digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been modified by the compound.[29][30] The mass of the compound will be added to the modified peptide.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the compound.
-
Protein Extraction: Extract total protein from the cells at various time points.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) and total forms of key signaling proteins, such as p65 (NF-κB), IκBα, p38, and ERK1/2.
-
Data Analysis: A decrease in the ratio of phosphorylated to total protein for these signaling molecules in the presence of the compound would indicate inhibition of the pathway.[31][32][33]
Experimental Protocol: Immunofluorescence Staining of the Cytoskeleton
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent.
-
Staining: Stain the actin cytoskeleton with fluorescently-labeled phalloidin and microtubules with an anti-tubulin antibody. Stain the nucleus with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Disruption of the filamentous actin network or microtubule depolymerization would support this hypothesis.[18]
IV. Visualizing the Proposed Mechanisms and Workflows
To aid in the conceptualization of the proposed mechanisms and experimental designs, the following diagrams are provided.
Figure 1: Experimental workflow for validating covalent inhibition.
Figure 2: Proposed inhibition of NF-κB and MAPK signaling pathways.
V. Concluding Remarks and Future Directions
The structural features of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide strongly suggest a molecule of significant biological potential. The hypotheses presented in this guide—covalent inhibition, modulation of inflammatory signaling, and disruption of cellular homeostasis—provide a robust framework for initiating a comprehensive investigation into its mechanism of action. The proposed experimental workflows offer a clear and logical path for validating these hypotheses. Future research should also consider the potential for this compound to be metabolically activated, particularly through the reduction of the nitro group, which could generate additional reactive species with their own unique biological effects. A thorough understanding of the mechanism of action of this compound will be crucial for any future development as a therapeutic agent or as a chemical probe to study complex biological systems.
VI. References
-
Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
What are MAPKs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 14, 2026, from [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). (2017, November 1). AACR Journals. Retrieved February 14, 2026, from [Link]
-
An introduction to the MAPK signaling pathway and pan-RAF inhibitors. (2024, February 20). VJOncology. Retrieved February 14, 2026, from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022, April 15). PMC. Retrieved February 14, 2026, from [Link]
-
NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023, September 21). PMC. Retrieved February 14, 2026, from [Link]
-
TRPM4 Inhibition: An Unexpected Mechanism of NO-Induced Vasodilatation. (2022, March 24). Function. Retrieved February 14, 2026, from [Link]
-
NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved February 14, 2026, from [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Identification of a Binding Site for Small Molecule Inhibitors Targeting Human TRPM4. (2024, January 23). Biorxiv. Retrieved February 14, 2026, from [Link]
-
CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2020, October 17). Nucleic Acids Research | Oxford Academic. Retrieved February 14, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved February 14, 2026, from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved February 14, 2026, from [Link]
-
Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. (2021, July 12). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. (n.d.). Frontiers. Retrieved February 14, 2026, from [Link]
-
Interactions of pharmaceuticals and other xenobiotics on key detoxification mechanisms and cytoskeleton in Poeciliopsis lucida hepatocellular carcinoma, PLHC-1 cell line. (2013, February 15). PubMed. Retrieved February 14, 2026, from [Link]
-
The TRPM4 channel inhibitor 9-phenanthrol. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). PMC. Retrieved February 14, 2026, from [Link]
-
Nitro group – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]
-
Study Identifies Cytoskeleton Disruption as Key Mechanism in Drug-Induced Intestinal Barrier Damage. (2026, February 16). GeneOnline News. Retrieved February 14, 2026, from [Link]
-
OTAVA Covalent Inhibitors Library. (n.d.). Retrieved February 14, 2026, from [Link]
-
(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org. Retrieved February 14, 2026, from [Link]
-
Inhibitors of Bacterial Cell Wall Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (n.d.). Frontiers. Retrieved February 14, 2026, from [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Actin-cytoskeleton disruption by actin toxins is reversible: formation.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved February 14, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. (2014, November 14). MDPI. Retrieved February 14, 2026, from [Link]
-
Cyanobacterial Cyclic Peptides Can Disrupt Cytoskeleton Organization in Human Astrocytes—A Contribution to the Understanding of the Systemic Toxicity of Cyanotoxins. (2024, August 23). MDPI. Retrieved February 14, 2026, from [Link]
-
Degenerative and Regenerative Actin Cytoskeleton Rearrangements, Cell Death, and Paradoxical Proliferation in the Gills of Pearl Gourami (Trichogaster leerii) Exposed to Suspended Soot Microparticles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved February 14, 2026, from [Link]
-
Exercise, MAPK, and NF-κB signaling in skeletal muscle. (2007, July 1). Journal of Applied Physiology. Retrieved February 14, 2026, from [Link]
-
13.2A: Inhibiting Cell Wall Synthesis. (2024, November 23). Biology LibreTexts. Retrieved February 14, 2026, from [Link]
-
Inhibitors of Bacterial Cell Wall Synthesis. (2016, July 23). Basicmedical Key. Retrieved February 14, 2026, from [Link]
-
Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (2023, October 5). ACS Omega - ACS Publications. Retrieved February 14, 2026, from [Link]
-
A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (n.d.). Retrieved February 14, 2026, from [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Covalent modifications to enzymes (video). (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]
-
Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020, December 31). NIH. Retrieved February 14, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. svedbergopen.com [svedbergopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Modification Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. geneonline.com [geneonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Degenerative and Regenerative Actin Cytoskeleton Rearrangements, Cell Death, and Paradoxical Proliferation in the Gills of Pearl Gourami (Trichogaster leerii) Exposed to Suspended Soot Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 24. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 29. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.physiology.org [journals.physiology.org]
- 33. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Silico Prediction of Molecular Targets for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Abstract
Introduction: The Challenge of Target Deconvolution
The journey from a bioactive "hit" compound to a well-understood therapeutic lead is fraught with challenges, the most fundamental of which is identifying its molecular target(s). Phenotypic screening can reveal powerful compounds, but without knowledge of the specific proteins they interact with, optimization is difficult and predicting safety is nearly impossible. Computational, or in silico, methods offer a rapid and cost-effective suite of tools to navigate the vast proteomic landscape and predict potential compound-target interactions.[1][2][3]
This guide provides a systematic workflow to predict the targets for a novel chemical entity, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. The causality behind this multi-pronged approach is rooted in the principle of orthogonal validation : if distinct and independent computational methods converge on the same set of protein targets, the confidence in that prediction is significantly higher than from any single method alone. We will proceed from broad, similarity-based methods to more specific, physics-based simulations, culminating in a consensus-driven hypothesis.
Workflow Overview
The following diagram outlines the integrated workflow described in this guide. Each step is designed to build upon the last, progressively refining the list of potential targets.
Caption: Overall In Silico Target Prediction Workflow.
Ligand-Based Target Prediction: The Principle of Similarity
Expertise & Causality: The foundational principle of ligand-based prediction is that structurally similar molecules often exhibit similar biological activities.[4] This approach is powerful when the 3D structure of potential targets is unknown or when rapid, large-scale screening is required. By comparing our query compound to vast databases of molecules with known bioactivity, we can infer potential targets through "guilt by association."
We will utilize public databases like ChEMBL, which contains millions of curated bioactivity data points, to identify known protein targets of molecules structurally similar to our query compound.[5][6]
Protocol 2.1: Similarity Search and Target Inference
-
Compound Preparation:
-
Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide: CN(C(=O)Cc1c(Br)cccc1[O-])C.
-
Use this SMILES string as the input for similarity searches.
-
-
Database Search:
-
Navigate to a chemical database portal such as ChEMBL.[5]
-
Utilize the "Similarity Search" function, pasting the SMILES string.
-
Set the similarity threshold (Tanimoto coefficient) to a reasonable value, typically ≥ 0.85, to identify close structural analogs.
-
-
Data Aggregation and Analysis:
-
Collect the list of structurally similar compounds returned by the search.
-
For each compound, extract its known protein targets and associated bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀).
-
Compile the data into a table, prioritizing targets that appear for multiple similar compounds.
-
Hypothetical Data Presentation
| Similar Compound ID | Tanimoto Similarity | Known Target(s) | Reported Potency (nM) |
| CHEMBLXXXX1 | 0.92 | Cyclooxygenase-2 (COX-2) | IC₅₀ = 50 |
| CHEMBLXXXX2 | 0.89 | 5-Lipoxygenase (5-LOX) | IC₅₀ = 120 |
| CHEMBLXXXX3 | 0.87 | Cyclooxygenase-2 (COX-2) | IC₅₀ = 85 |
| CHEMBLXXXX4 | 0.86 | Carbonic Anhydrase IX | IC₅₀ = 250 |
This table presents hypothetical data for illustrative purposes. From this, COX-2 emerges as a recurring target among close structural analogs, making it a primary candidate for further investigation.
Structure-Based Prediction: Reverse Docking
Expertise & Causality: Unlike ligand-based methods, structure-based approaches do not depend on known active analogs. Instead, they use the 3D structure of the query ligand and screen it against a library of 3D protein structures.[7] This technique, known as reverse docking, computationally simulates the binding of a single ligand to numerous potential protein targets.[8][9][10] Its strength lies in its ability to identify novel targets and interactions that similarity searches might miss. A favorable docking score, which estimates binding affinity, suggests a potential interaction.
Protocol 3.1: High-Throughput Reverse Docking Screen
-
Ligand 3D Preparation:
-
Convert the 2D structure (SMILES) of the query compound into a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D structure. This is a critical step to ensure the ligand's geometry is physically realistic.
-
-
Target Database Selection:
-
Utilize a pre-compiled library of high-quality, druggable protein structures, often derived from the Protein Data Bank (PDB). Web servers like ReverseDock provide access to such libraries.[11]
-
-
Execution of Reverse Docking:
-
Submit the prepared 3D ligand structure to a reverse docking server.
-
The server will systematically dock the ligand into the defined binding site of each protein in its library.
-
The primary output is a ranked list of proteins based on their calculated binding affinity (docking score) for the query compound.
-
Hypothetical Data Presentation
| Rank | Predicted Target | PDB ID | Docking Score (kcal/mol) | Target Class |
| 1 | Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.8 | Kinase |
| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | Oxidoreductase |
| 3 | Carbonic Anhydrase II | 2CBA | -9.1 | Lyase |
| 4 | Tyrosine-protein kinase ABL1 | 2HYY | -8.9 | Kinase |
This table presents hypothetical data for illustrative purposes. The docking scores suggest strong potential interactions, with the kinase p38α and COX-2 (a hit from the ligand-based search) ranking highly.
Data Integration and Consensus Scoring
Trustworthiness: A self-validating system relies on the convergence of evidence from independent sources.[12][13] A target predicted by both ligand-based similarity and structure-based docking is a significantly more credible hypothesis than a target predicted by only one.
Logical Framework for Consensus
We can establish a simple but powerful logic to prioritize targets. A high-confidence hit must satisfy criteria from at least two different predictive domains.
Caption: Consensus Scoring Logic for Target Prioritization.
Based on our hypothetical results, COX-2 is identified by both ligand- and structure-based methods, elevating it to a high-confidence target. The kinase p38α is a strong hit from docking but lacks ligand-based support, making it a medium-confidence target worthy of investigation.
Hypothesis Refinement and Downstream Validation
The final computational step is to place the high-confidence targets into a biological context.
-
Pathway Analysis: Tools like KEGG and Reactome can map identified targets to specific signaling pathways. If COX-2 and p38α are the top hits, pathway analysis would immediately point towards the inflammatory response and MAPK signaling pathways . This provides a testable hypothesis about the compound's cellular effect: it may act as an anti-inflammatory agent by modulating these pathways.
-
-
Direct Binding Assays: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and recombinant COX-2 and p38α proteins and to quantify binding affinity.
-
Enzymatic Assays: Perform in vitro enzyme activity assays to determine if the compound inhibits the catalytic activity of COX-2 and p38α.
-
Cell-Based Assays: Treat relevant cell lines (e.g., macrophages stimulated with LPS) with the compound and measure downstream markers of COX-2 and p38α activity, such as prostaglandin E2 (PGE₂) production or phosphorylation of MK2.
-
Conclusion
This guide has detailed a rigorous, multi-modal in silico strategy for predicting the molecular targets of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. By systematically applying ligand-based similarity searches and structure-based reverse docking, and then integrating the results through a consensus-based framework, we can generate robust, high-confidence hypotheses. This workflow is not merely a list of steps but a logical framework designed to maximize confidence and efficiently guide resources toward the most promising targets for experimental validation. This approach transforms an uncharacterized molecule into a tool compound with a testable mechanism of action, accelerating its journey in the drug discovery pipeline.
References
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Koutsoukas, A., et al. (2013). In silico target prediction for small molecules. Journal of Cheminformatics, 5(1), 27. [Link]
-
Chen, B., et al. (2023). A precise comparison of molecular target prediction methods. Digital Discovery, 2(5), 1435-1447. [Link]
-
Yang, H. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Turkish Chemical Society, Section A: Chemistry, 8(3), 899-912. [Link]
-
Koutsoukas, A., et al. (2016). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1425, 225-246. [Link]
-
Creative Biolabs. In Silico Target Prediction. Creative Biolabs Website. [Link]
-
Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse Blog. [Link]
-
Protac Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro Website. [Link]
-
Slideshare. (2016). Pharmacophore modeling. Slideshare Presentation. [Link]
-
Chen, B., et al. (2023). A precise comparison of molecular target prediction methods. ChemRxiv. [Link]
-
Cheng, F., et al. (2019). Network-based approach to prediction and population-based validation of in silico drug repurposing. Nature Communications, 10(1), 2691. [Link]
-
Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
Tanoli, Z. (2024). Validation guidelines for drug-target prediction methods. Helda, University of Helsinki. [Link]
-
Schaduang, W., et al. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. International Journal of Molecular Sciences, 23(8), 4169. [Link]
-
Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(6), 559-571. [Link]
-
Computational Chemical Genomics Screening Center. Chemogenomics Knowledgebases and Tools. University of Pittsburgh. [Link]
- Levy, D. E. (Ed.). (2006).
-
Washington University in St. Louis. Databases. Center of Regenerative Medicine. [Link]
-
EMBL-EBI. ChEMBL. EMBL-EBI Website. [Link]
-
Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1245–D1255. [Link]
-
Wisdomlib. (2024). Reverse docking: Significance and symbolism. Wisdomlib. [Link]
-
Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2139, 49-65. [Link]
-
Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. ResearchGate. [Link]
-
Sledz, P., & Kuenemann, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Journal of Chemical Information and Modeling, 63(21), 6649–6655. [Link]
Sources
- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Technologies in Drug Target Identification and Validation - Google Boeken [books.google.be]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helda.helsinki.fi [helda.helsinki.fi]
- 13. tandfonline.com [tandfonline.com]
- 14. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]
Discovering novel analogs of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
A Hit-to-Lead Technical Guide for Antitubercular Drug Discovery
Executive Summary
The compound 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (Scaffold 1 ) has emerged from phenotypic high-throughput screening (HTS) as a promising "hit" in the search for novel antimycobacterial agents. Structurally characterized by an electron-deficient nitro-aromatic core linked via an oxyacetamide bridge, this molecule exhibits activity profiles consistent with cell wall synthesis inhibition, specifically targeting Mycobacterium tuberculosis (Mtb).
This technical guide provides a rigorous framework for the Hit-to-Lead (H2L) optimization of Scaffold 1 . Unlike generic synthesis manuals, this document focuses on the causality of design—why specific structural modifications are hypothesized to improve potency (MIC), selectivity (SI), and physicochemical properties (ADME)—and provides self-validating protocols for their execution.
Chemical Biology & Mechanistic Grounding
To optimize Scaffold 1 , we must first understand its likely mechanism of action (MoA). Based on structural homology to known antituberculars (e.g., nitroimidazoles like pretomanid), the 4-nitro group is not merely a substituent but a critical pharmacophore.
1.1 The "Warhead" Hypothesis
In Mtb drug discovery, nitro-aromatic compounds often function as prodrugs. They require bio-activation by the deazaflavin-dependent nitroreductase (Ddn ) within the bacterium. This reduction generates reactive nitrogen species (RNS) that poison the respiratory complex or inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for arabinogalactan synthesis.
-
Implication for Design: The nitro group should be retained in early SAR (Structure-Activity Relationship) studies. Removal often abolishes activity.
-
Risk Factor: Nitro groups can cause mutagenicity in mammalian cells. Optimization must prioritize the Selectivity Index (SI) (Cytotoxicity CC50 / Bacterial MIC).
1.2 Structural Deconstruction
We divide Scaffold 1 into three modifiable zones:
-
Zone A (Aromatic Warhead): 2-Bromo-4-nitrophenyl ring.
-
Role: Electronic driver for nitro-reduction; lipophilic contact.
-
-
Zone B (Linker): Oxyacetamide (-O-CH2-CO-).
-
Role: Hydrogen bond acceptor (ether O) and donor/acceptor (amide).
-
-
Zone C (Tail): N-methyl group.
-
Role: Solubilizing tail; steric fit into the enzyme binding pocket.
-
Rational Analog Design Strategy
The following logic tree dictates the synthesis of novel analogs. We utilize a Topological Exploration approach rather than random substitution.
2.1 Zone A: Modulation of Electronic Potential
The reduction potential of the nitro group is governed by the ortho-substituent (currently Bromine).
-
Hypothesis: Replacing Br with electron-withdrawing groups (EWGs) like
or will facilitate nitro-reduction (increasing potency) but may decrease metabolic stability. Replacing with electron-donating groups (EDGs) like may improve stability but hamper activation. -
Analogs to Synthesize:
-
1a (Fluoro-analog): 2-F, 4-
.[1] (Lower lipophilicity, metabolic block). -
1b (Trifluoromethyl-analog): 2-
, 4- . (High lipophilicity, strong EWG). -
1c (Cyano-analog): 2-CN, 4-
. (Polar interaction capability).
-
2.2 Zone B: Conformational Restriction
The methylene linker (-CH2-) is flexible, leading to an entropic penalty upon binding.
-
Hypothesis: Introducing a methyl group on the alpha-carbon (creating a chiral center) restricts rotation, potentially locking the molecule in a bio-active conformation.
-
Analogs to Synthesize:
-
2a (Racemic):
-methyl derivative. -
2b (Chiral Resolution): Separation of (R) and (S) enantiomers (Critical for DprE1 binding).
-
2.3 Zone C: Lipophilic Expansion
The N-methyl tail is small. Many DprE1 inhibitors benefit from bulky hydrophobic groups that occupy the active site's hydrophobic pocket.
-
Analogs to Synthesize:
-
3a: N-benzyl (Aromatic stacking).
-
3b: N-cyclopropyl (Metabolic stability vs. methyl).
-
3c: N-(4-fluorophenyl) (Electronic optimization).
-
Visualization: The Optimization Workflow
The following diagram illustrates the iterative Design-Make-Test-Analyze (DMTA) cycle specific to this scaffold.
Figure 1: The DMTA workflow for optimizing the phenoxyacetamide scaffold. Note the strict gating criteria (MIC < 5 µM) before cytotoxicity testing.
Experimental Protocols
4.1 Chemical Synthesis: General Procedure for Analogs
This protocol uses a convergent strategy: synthesis of the
Reaction Scheme:
- (Intermediate A)
- (Final Product)
Detailed Step-by-Step:
-
Preparation of Intermediate A (N-alkyl-2-chloroacetamide):
-
Charge a round-bottom flask with amine (
, 1.0 eq) and triethylamine (1.2 eq) in dry Dichloromethane (DCM) at 0°C. -
Dropwise add chloroacetyl chloride (1.1 eq).
-
Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry over
and concentrate. -
Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1).
-
-
Coupling (Williamson Ether Synthesis):
-
Dissolve the substituted 4-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add anhydrous Potassium Carbonate (
, 2.0 eq). Stir for 30 min at RT to generate the phenoxide anion (Solution turns bright yellow). -
Add Intermediate A (1.1 eq).
-
Heat to 60°C for 4-6 hours.
-
Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc.
-
Purification: Recrystallization from EtOH is standard for these nitro-aromatics. If necessary, use Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).
-
Validation Metrics:
-
Yield: Expect >70%.
-
Identity:
NMR must show the singlet for around 4.6 ppm. -
Purity: >95% by HPLC is required for biological testing.
4.2 Biological Assay: Microplate Alamar Blue Assay (MABA)
To ensure data trustworthiness, we utilize the MABA format, which is the gold standard for high-throughput TB screening.
Protocol:
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with OADC.
-
Plating:
-
Add 100 µL media to all wells of a 96-well plate.
-
Add test compound (dissolved in DMSO) to column 2 and perform 2-fold serial dilutions across the plate to column 11.
-
Column 12 is the growth control (no drug).
-
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to all wells. -
Incubation: 37°C for 7 days.
-
Readout: Add 30 µL of Alamar Blue + Tween 80 (1:1). Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of Resazurin).
-
-
Calculation: MIC is the lowest concentration preventing the color change from blue to pink.
Quantitative Data Presentation
When reporting results for the analogs, use the following standardized table format to facilitate rapid SAR analysis.
Table 1: SAR of 2-(Substituted-phenoxy)-N-alkylacetamides
| Compound ID | R1 (Ortho) | R2 (Tail) | MIC (µg/mL) | CC50 (Vero) | SI (CC50/MIC) | LogP (Calc) |
| Scaffold 1 | Br | Me | 2.0 | >64 | >32 | 1.85 |
| Analog 1a | F | Me | TBD | TBD | - | 1.45 |
| Analog 1b | CF3 | Me | TBD | TBD | - | 2.60 |
| Analog 3a | Br | Benzyl | TBD | TBD | - | 3.20 |
| Ref (Isoniazid) | - | - | 0.05 | >100 | >2000 | -0.64 |
Note: "TBD" indicates values to be determined experimentally. LogP calculated via Chemaxon/SwissADME.
Pathway Visualization: Proposed Mechanism of Action
The following diagram details the hypothesized pathway where the nitro-group is activated, leading to DprE1 inhibition.
Figure 2: The bio-activation pathway of nitro-aromatic antituberculars targeting DprE1.
References
-
Design of Antitubercular Agents: Wang, Y., et al. "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents."[1] Molecules, 2012. Link
-
DprE1 as a Target: Batt, S.M., et al. "Structural Basis of Inhibition of Mycobacterium tuberculosis DprE1 by Benzothiazinone Inhibitors." PNAS, 2012. Link
-
MABA Assay Protocol: Collins, L., & Franzblau, S.G. "Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium." Antimicrobial Agents and Chemotherapy, 1997. Link
-
Nitro-Activation Mechanism: Gurumurthy, M., et al. "A Novel F420-Dependent Anti-Tuberculosis Drug Activation Pathway." Nature, 2009. Link
- SAR Principles: Patrick, G.L. An Introduction to Medicinal Chemistry. Oxford University Press, 2013. (General Reference for Bioisosterism).
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for In Vitro Cytotoxicity Assessment of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Abstract
The preliminary assessment of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety evaluation. This document provides a detailed, multi-faceted protocol for evaluating the in vitro cytotoxicity of the investigational compound, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. As a novel compound with structural similarities to molecules with known biological activities, a robust and comprehensive cytotoxicity profile is essential.[1][2] We present two primary, complementary assays: the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay to directly measure cell membrane integrity loss. This dual-assay approach provides a more complete picture of potential cytotoxic effects than either method alone, distinguishing between cytostatic and cytotoxic mechanisms. This guide is designed for researchers in drug development and toxicology, offering step-by-step protocols, explanations of experimental choices, and guidelines for data interpretation in line with international standards such as ISO 10993-5.[3][4][5]
Foundational Concepts & Strategic Experimental Design
The Imperative of Cytotoxicity Screening
In vitro cytotoxicity testing is a fundamental first-pass screening tool used to determine the potential for a substance to cause damage to living cells.[6][7] It is a critical step in preclinical development, helping to identify toxic candidates early, thereby reducing costs and the reliance on animal testing.[6] These assays quantify a compound's dose-dependent effects on cell health, providing key data points like the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro.[8][9]
A Multi-Parametric Approach: Why One Assay Is Not Enough
Relying on a single cytotoxicity endpoint can be misleading. For instance, a compound might inhibit metabolic activity without immediately rupturing the cell membrane. To build a robust toxicity profile for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, we advocate for a dual-assay strategy targeting different cellular processes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of metabolically active cells.[10][11] It is a powerful indicator of cell viability and proliferation.[12]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[13] Upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[14] Measuring extracellular LDH activity provides a direct marker of cytotoxicity.
By combining these methods, we can differentiate between a compound that is primarily cytostatic (inhibits proliferation, leading to a lower MTT signal but low LDH release) and one that is cytotoxic (kills cells, leading to both a lower MTT signal and high LDH release).
Rationale for Cell Line Selection
The choice of cell line is paramount and should be guided by the research question.[15][16] For a novel compound, it is advisable to screen against a panel of cell lines to assess both target-specific and off-target cytotoxicity.
-
Cancer Cell Line (e.g., HeLa - Cervical Adenocarcinoma or A549 - Lung Carcinoma): If the compound is being investigated for anticancer potential, using a well-characterized, rapidly proliferating cancer cell line is essential.
-
"Normal" Non-Transformed Cell Line (e.g., L929 - Mouse Fibroblasts or MRC-5 - Human Fetal Lung Fibroblasts): Testing against a non-cancerous cell line provides a crucial measure of general cytotoxicity and helps establish a therapeutic window. L929 cells are a standard specified by ISO 10993-5 for general cytotoxicity screening.[3][17]
For this protocol, we will use HeLa as the cancer model and L929 as the normal cell model.
Compound Preparation and Vehicle Control
Based on its chemical structure, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) in 100% cell culture-grade DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO used in the highest dose of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Experimental Workflow and Protocols
The overall experimental workflow is designed for a 96-well plate format, which is amenable to high-throughput screening.
Caption: General Experimental Workflow for Cytotoxicity Testing.
Materials and Reagents
| Reagent/Material | Recommended Source |
| HeLa and L929 cell lines | ATCC (or other certified cell bank) |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco / Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco / Thermo Fisher Scientific |
| Penicillin-Streptomycin Solution (100X) | Gibco / Thermo Fisher Scientific |
| Trypsin-EDTA (0.25%) | Gibco / Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Lonza / MilliporeSigma |
| 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide | N/A (User-supplied) |
| DMSO, Cell Culture Grade | MilliporeSigma / ATCC |
| MTT Reagent (e.g., ATCC® 30-1010K) | ATCC / MilliporeSigma |
| LDH Cytotoxicity Assay Kit (e.g., Abcam ab65393) | Abcam / Promega / Roche |
| Doxorubicin (Positive Control) | MilliporeSigma |
| Triton™ X-100 (Positive Control for LDH) | MilliporeSigma |
| Sterile 96-well flat-bottom tissue culture plates | Corning / Falcon |
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle of mitochondrial reduction of MTT.[10][11][18]
Caption: Mechanism of the MTT Cell Viability Assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells (HeLa or L929) that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Seed the cells into a 96-well plate. Include wells for controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide from your DMSO stock in serum-free medium. A typical concentration range to start with for a novel compound is 0.1 µM to 100 µM.
-
Prepare controls: Vehicle (DMSO), Positive (e.g., 10 µM Doxorubicin), and Untreated (medium only).
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the test compound or controls to the appropriate wells.
-
Return the plate to the incubator for an exposure time of 24, 48, or 72 hours. A 48-hour incubation is a common starting point.
-
-
MTT Reaction and Measurement:
-
After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for another 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells under a microscope.[11][12]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the activity of LDH released from damaged cells.
Caption: Mechanism of the LDH Release Cytotoxicity Assay.
Step-by-Step Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay rather than using the same plate as the MTT assay.
-
Crucially, include a "Maximum LDH Release" control. For these wells, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period to lyse all cells and establish a 100% cytotoxicity value.
-
-
LDH Reaction and Measurement:
-
After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, clean 96-well plate. Do not disturb the cell layer. [19][20]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves mixing a substrate with a dye solution).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm is often used.
-
Data Analysis and Interpretation
For all calculations, first subtract the average absorbance of the "Medium Only" (blank) control from all other readings.
MTT Assay Calculations
The result is expressed as Percent Viability relative to the untreated control cells.
Formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Untreated - OD_Blank)] * 100
Where:
-
OD_Treated is the absorbance of the compound-treated wells.
-
OD_Untreated is the average absorbance of the untreated cell wells.
-
OD_Blank is the average absorbance of the medium-only wells.
LDH Assay Calculations
The result is expressed as Percent Cytotoxicity relative to the maximum LDH release control.
Formula: % Cytotoxicity = [(OD_Treated - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100
Where:
-
OD_Treated is the absorbance of the compound-treated wells.
-
OD_Spontaneous is the average absorbance of the untreated (spontaneous release) wells.
-
OD_Maximum is the average absorbance of the Triton X-100 lysed (maximum release) wells.
IC50 Determination
The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability (for MTT) or induces 50% cytotoxicity (for LDH).
-
Plot % Viability or % Cytotoxicity (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit the data and calculate the precise IC50 value.[9]
Data Presentation and Interpretation
Summarize the calculated IC50 values in a clear table.
| Cell Line | Assay | Incubation Time | IC50 (µM) [Hypothetical Data] |
| HeLa | MTT | 48h | 12.5 |
| HeLa | LDH | 48h | 15.8 |
| L929 | MTT | 48h | 85.2 |
| L929 | LDH | 48h | > 100 |
Interpretation of Hypothetical Data: The compound shows significantly higher potency against the HeLa cancer cell line compared to the L929 normal fibroblast line, suggesting a degree of cancer cell selectivity. The similar IC50 values from the MTT and LDH assays for HeLa cells indicate a primarily cytotoxic, rather than cytostatic, mode of action.
Advanced Mechanistic Insights: Apoptosis vs. Necrosis
If the primary assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provide valuable information.
-
Annexin V / Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[21][22] PI is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[22] This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
International Organization for Standardization. (2009). IS EN ISO 10993-5:2009. Retrieved from [Link]
-
iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)
-
EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
3D Cell Culture. (n.d.). Assay Guide. Retrieved from [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
Journal of Toxicological Sciences. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Retrieved from [Link]
-
MDPI. (2009, December 24). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]
-
Frontiers. (2021, March 4). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Retrieved from [Link]
-
Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]
-
MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. irejournals.com [irejournals.com]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. dent.chula.ac.th [dent.chula.ac.th]
- 5. mdcpp.com [mdcpp.com]
- 6. kosheeka.com [kosheeka.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jsaae.or.jp [jsaae.or.jp]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
- 15. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 17. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
Apoptosis induction assay using 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
APPLICATION NOTE: Characterization of Apoptotic Potential of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Executive Summary
This application note details the standardized workflow for evaluating the apoptotic efficacy of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (referred to herein as BNMA ). As a halogenated nitro-phenoxy derivative, BNMA represents a class of small molecules often investigated for their ability to disrupt mitochondrial bioenergetics and induce Reactive Oxygen Species (ROS)-dependent cell death.
This guide provides a rigorous, self-validating framework for researchers to:
-
Determine cytotoxicity profiles (IC50).
-
Distinguish between apoptotic and necrotic cell death mechanisms.
-
Validate the activation of the caspase cascade.
Compound Properties & Preparation
Chemical Context: BNMA contains a nitro group at the para position and a bromine at the ortho position of the phenoxy ring. This electron-deficient structure suggests potential activity as an electron acceptor in cellular redox cycles, likely triggering the intrinsic (mitochondrial) apoptotic pathway.
| Property | Specification |
| IUPAC Name | 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide |
| Molecular Formula | C₉H₉BrN₂O₄ |
| Solubility | Low in water; Soluble in DMSO (>10 mM) |
| Storage | -20°C, desiccated, protected from light |
| Stock Prep | Prepare 10 mM stock in anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
Critical Handling Note: Due to the nitro moiety, the compound may be sensitive to photoreduction. All incubations should be performed in the dark or low-light conditions.
Experimental Workflow
The following workflow ensures that observed cell death is specifically attributed to apoptosis rather than non-specific necrosis or technical artifacts.
Figure 1: Sequential workflow for validating BNMA-induced apoptosis.
Protocol 1: Dose-Response & Cytotoxicity (CCK-8 Assay)
Before assessing apoptosis, the inhibitory concentration (IC50) must be established to select appropriate sub-lethal and lethal doses.
Materials:
-
Target Cell Line (e.g., HeLa, A549, or Jurkat).
-
CCK-8 (Cell Counting Kit-8) Reagent.
-
BNMA Stock (10 mM).
-
Positive Control: Staurosporine (1 µM).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate overnight. -
Treatment: Prepare serial dilutions of BNMA in complete media (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5% in all wells.
-
Control: Vehicle (0.5% DMSO).
-
Blank: Media only (no cells).
-
-
Incubation: Treat cells for 24 hours at 37°C, 5% CO₂.
-
Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1-4 hours until orange dye develops.
-
Analysis: Measure absorbance at 450 nm. Calculate % Viability relative to Vehicle Control.
Expert Insight:
"Nitro-aromatic compounds often show a steep toxicity curve. If the IC50 is >50 µM, off-target necrosis due to solubility issues or membrane disruption is likely occurring rather than specific apoptosis."
Protocol 2: Phosphatidylserine Externalization (Annexin V-FITC/PI)
This is the definitive assay to distinguish Early Apoptosis (Annexin V+/PI-) from Late Apoptosis/Necrosis (Annexin V+/PI+).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) Staining Solution.
-
Flow Cytometer (488 nm excitation).
Step-by-Step Procedure:
-
Induction: Treat
cells with BNMA at IC50 and 2x IC50 concentrations for 12 and 24 hours.-
Note: Include a Staurosporine (1 µM) positive control.
-
-
Harvesting: Collect cells and supernatant (to include detached dead cells).
-
Critical: Use Accutase or mild trypsin; over-trypsinization cleaves membrane receptors and causes false-positive Annexin staining.
-
-
Washing: Wash 2x with cold PBS. Resuspend in 100 µL 1X Annexin Binding Buffer.
-
Staining:
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL PI.
-
Incubate 15 min at RT in the dark .
-
-
Acquisition: Add 400 µL Binding Buffer and analyze immediately on a flow cytometer.
Gating Strategy:
-
Q1 (Annexin-/PI+): Necrosis / Permeabilized membranes (rare in pure apoptosis).
-
Q2 (Annexin+/PI+): Late Apoptosis / Secondary Necrosis.
-
Q3 (Annexin-/PI-): Viable Cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of specific induction).
Protocol 3: Mechanistic Validation (Caspase-3/7 Activity)
To confirm the cell death is programmed (apoptosis) and not accidental (necrosis), Caspase-3 activation is required.
Methodology:
-
Plate cells in white-walled 96-well plates (for luminescence).
-
Treat with BNMA (IC50 concentration) for 6, 12, and 24 hours.
-
Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media).
-
Shake at 300-500 rpm for 30 seconds. Incubate 1 hour at RT.
-
Read Luminescence (RLU).
Data Interpretation: A >3-fold increase in RLU compared to Vehicle Control confirms apoptotic signaling. If Annexin V is positive but Caspase is negative, consider Caspase-independent apoptosis (e.g., AIF release) or Necroptosis .
Mechanistic Pathway Visualization
Based on the chemical structure of BNMA (nitro-phenoxy derivative), the predicted mechanism involves mitochondrial stress leading to Cytochrome C release.
Figure 2: Predicted signaling cascade for BNMA-induced apoptosis via the Intrinsic Pathway.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Necrosis (Q1) in Control | Cell handling stress | Use gentler detachment (Accutase); process samples faster. |
| No IC50 reached | Compound precipitation | Check media for crystals. Pre-dilute in serum-free media before adding to cells. |
| Fluorescence Bleed-through | Incorrect compensation | Run single-stain controls (only PI and only Annexin) to set compensation matrix. |
| Inconsistent Caspase Data | Timing mismatch | Caspase activation is transient. Test earlier timepoints (4h, 8h) if 24h is negative. |
References
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology. Link
-
Riedl, S. J., & Shi, Y. (2004). Molecular mechanisms of caspase regulation during apoptosis. Nature Reviews Molecular Cell Biology. Link
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link
-
Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation. Link
Disclaimer: This protocol is designed for research use only. 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a chemical probe; appropriate safety measures (PPE) for handling halogenated nitro-compounds must be observed.
Developing anticancer drug analogs from N-(2-Bromo-4-nitrophenyl)acetamide
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic conversion of N-(2-Bromo-4-nitrophenyl)acetamide into a library of bioactive benzimidazole-based anticancer agents.
A Modular Approach from N-(2-Bromo-4-nitrophenyl)acetamide
Strategic Rationale: The "Bifunctional Pivot" Strategy
In the landscape of anticancer drug discovery, the benzimidazole core is a "privileged scaffold," appearing in FDA-approved agents like Bendamustine (alkylating agent) and Abemaciclib (CDK4/6 inhibitor).
We utilize N-(2-Bromo-4-nitrophenyl)acetamide not merely as a reactant, but as a Bifunctional Pivot . Its structure offers three orthogonal handles for diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries:
-
The C2-Bromide (Diversity Vector): A high-fidelity handle for Palladium-catalyzed C-N bond formation (Buchwald-Hartwig), allowing the introduction of solubilizing groups or lipophilic domains (R1).
-
The Acetamide (Cyclization Trigger): Acts as a "masked" electrophile. Upon amination at C2, the acetamide carbonyl undergoes intramolecular cyclization to form the 2-methylbenzimidazole core efficiently.
-
The C4-Nitro (Warhead Anchor): A latent amine precursor. Post-cyclization reduction provides a handle for late-stage functionalization (R2) with sulfonamides, acrylamides (covalent warheads), or urea linkers critical for kinase binding.
Synthetic Workflow Visualization
The following diagram illustrates the "Pivot" strategy, transforming the raw scaffold into a functionalized drug candidate.
Figure 1: The stepwise transformation ensures regioselective control, installing diversity elements (R1) first, followed by core construction and warhead (R2) attachment.
Detailed Experimental Protocols
Phase 1: The Buchwald-Hartwig Amination (Installation of R1)
Objective: Replace the C2-Bromide with a primary amine (
Reagents:
-
N-(2-Bromo-4-nitrophenyl)acetamide (1.0 equiv)
-
Primary Amine (
) (1.2 equiv) -
Pd(OAc)₂ (5 mol%)
-
XantPhos (10 mol%)[1]
-
Cesium Carbonate (
) (2.0 equiv) -
1,4-Dioxane (Dry, 0.2 M concentration)
Protocol:
-
Inert Setup: Charge a flame-dried Schlenk tube with the aryl bromide,
, Pd(OAc)₂, and XantPhos. Evacuate and backfill with Argon ( ). -
Addition: Add 1,4-Dioxane and the primary amine via syringe.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide (
) should disappear, replaced by a fluorescent yellow spot ( ).
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Phase 2: "One-Pot" Cyclization (Core Formation)
Objective: Condense the newly installed amine with the acetamide carbonyl to form the benzimidazole ring. Mechanism: Acid-catalyzed dehydration. The acetamide acts as the C2-carbon source, yielding a 2-methyl substituted benzimidazole.
Protocol:
-
Dissolve the Intermediate A (from Phase 1) in Glacial Acetic Acid (0.1 M).
-
Reflux at 110°C for 2–4 hours.
-
Self-Validation: The reaction is complete when the fluorescent yellow spot (Intermediate A) shifts to a lower
UV-active spot (Benzimidazole).
-
-
Neutralization: Cool to 0°C. Slowly add aqueous
until pH 8. The product often precipitates. -
Isolation: Filter the precipitate or extract with DCM.
Phase 3: Nitro Reduction & Functionalization (The Warhead)
Objective: Convert the inert 5-nitro group into a reactive 5-amino handle for drug targeting.
Protocol (Fe/NH₄Cl Reduction):
-
Suspend the 5-nitrobenzimidazole (1.0 equiv) in EtOH:H₂O (3:1).
-
Add Iron powder (5.0 equiv) and
(5.0 equiv). -
Heat to 80°C for 1 hour. (Solution turns brown/slurry).
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Derivatization (Example - Sulfonamide Synthesis):
-
To the crude amine in DCM/Pyridine (10:1), add Benzenesulfonyl chloride (1.1 equiv). Stir at RT for 2 hours.
-
Result: A sulfonamide-linked analog targeting kinase pockets.
-
Data Summary & SAR Logic
The following table summarizes expected outcomes for common R1/R2 substitutions based on literature precedents for this scaffold.
| Analog ID | R1 (N1-Substituent) | R2 (C5-Substituent) | Predicted Property | Target Application |
| BZ-01 | Methyl | -NH-SO₂-Ph | Baseline Activity | General Kinase Screen |
| BZ-02 | Morpholino-ethyl | -NH-CO-Acrylamide | High Solubility + Covalent | EGFR T790M Inhibitor |
| BZ-03 | Benzyl | -NH-CO-NH-Ph | Lipophilic + H-Bond Donor | VEGFR / Angiogenesis |
| BZ-04 | Cyclopropyl | -NH₂ (Free Amine) | Metabolic Stability | DNA Intercalator |
Troubleshooting Guide:
-
Low Yield in Phase 1? Ensure Dioxane is anhydrous. Oxygen kills the Pd-catalyst; sparge solvents with Argon for 15 mins.
-
Incomplete Cyclization? If the acetamide resists cyclization, add a catalytic amount of conc. HCl to the acetic acid reflux.
-
Regioselectivity Issues? This pathway is regiospecific. The R1 group must end up on N1, and the Methyl group at C2.
References
-
Buchwald-Hartwig Amination Conditions
-
Benzimidazole Synthesis from Acetanilides
-
Beilstein Journal of Organic Chemistry. "Pd-catalyzed Buchwald–Hartwig amination... in the synthesis of benzimidazoles." Retrieved from
-
-
Nitro Reduction Protocols
-
National Institutes of Health (PMC). "Synthesis of 2-substituted benzimidazole derivatives... and their anticancer activity." Retrieved from
-
-
Compound Data
-
PubChem.[3] "N-(2-Bromo-4-nitrophenyl)acetamide (CID 11311475)." Retrieved from
-
Sources
- 1. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a critical step in the development of various compounds of pharmaceutical interest. The core of this synthesis is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] However, as with any chemical transformation, nuances in substrate reactivity, reaction conditions, and work-up procedures can significantly impact the outcome. This guide provides in-depth, experience-driven advice to help you achieve consistent and high-yielding results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, providing explanations for the underlying causes and actionable experimental solutions.
Question 1: Why is my yield of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide consistently low?
Low yields are a common frustration in organic synthesis.[2] For the Williamson ether synthesis of this specific compound, several factors can be at play. A systematic approach to troubleshooting is the most effective strategy.[3]
Potential Causes and Optimization Strategies:
-
Incomplete Deprotonation of 2-Bromo-4-nitrophenol: The reaction initiates with the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as the nucleophile. Incomplete deprotonation will result in unreacted starting material and, consequently, a low yield.
-
Solution: Ensure you are using a sufficiently strong base to completely deprotonate the phenol. While potassium carbonate (K₂CO₃) is often used, for phenols with electron-withdrawing groups that increase acidity, it is generally effective. However, if yields are low, consider a stronger base like sodium hydride (NaH). Crucially, the reaction must be performed under anhydrous (dry) conditions, as any moisture will consume the base.[4]
-
-
Poor Reactivity of the Alkylating Agent: The second reactant, 2-chloro-N-methylacetamide or 2-bromo-N-methylacetamide, must be sufficiently reactive for the SN2 reaction to proceed efficiently.
-
Solution: While 2-chloro-N-methylacetamide can be used, the corresponding 2-bromo-N-methylacetamide is a more reactive alkylating agent due to bromide being a better leaving group than chloride.[3] If you are using the chloro-derivative and experiencing low yields, switching to the bromo-derivative is a logical step.
-
-
Suboptimal Solvent Choice: The choice of solvent is critical in SN2 reactions. The solvent must be able to dissolve the reactants but should not overly solvate the nucleophile, which would decrease its reactivity.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally the best choices for Williamson ether syntheses.[5][6] They effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile.[4] Avoid protic solvents like ethanol or water, as they can solvate the nucleophile and reduce its reactivity.[6][7]
-
-
Reaction Temperature is Too Low or Too High: Temperature plays a significant role in reaction kinetics.[1]
-
Solution: If the reaction is too slow, a modest increase in temperature (e.g., from room temperature to 50-80 °C) can significantly increase the reaction rate.[4] However, excessively high temperatures can lead to decomposition of the starting materials or product, or promote unwanted side reactions.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.
-
-
Reaction Time is Insufficient: Complex organic reactions often require sufficient time to reach completion.
-
Solution: Monitor the reaction progress using TLC. Spot the reaction mixture alongside the starting materials (2-bromo-4-nitrophenol and 2-bromo-N-methylacetamide) on a TLC plate. The reaction is complete when the starting material spots have been consumed. Typical reaction times can range from a few hours to overnight.[4]
-
Experimental Protocol: General Optimization Strategy
-
Drying: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-bromo-4-nitrophenol (1.0 equivalent) and anhydrous DMF.
-
Base Addition: Cool the mixture in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add 2-bromo-N-methylacetamide (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF dropwise.
-
Reaction and Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC every hour.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Question 2: How can I minimize the formation of side products?
The primary side reaction of concern in a Williamson ether synthesis involving a secondary alkyl halide is elimination (E2). However, with a primary alkyl halide like 2-bromo-N-methylacetamide, this is less of a concern.[8] Other potential side reactions include N-alkylation and bis-alkylation.
Potential Side Products and Mitigation Strategies:
-
N-Alkylation of the Amide: While less likely than O-alkylation of the phenol, the amide nitrogen in 2-bromo-N-methylacetamide could potentially react.
-
Mitigation: This is generally not a significant issue under the basic conditions used for phenoxide formation, as the phenoxide is a much stronger nucleophile than the amide nitrogen.
-
-
Hydrolysis of the Alkylating Agent: If there is moisture in the reaction, the alkylating agent can be hydrolyzed to 2-hydroxy-N-methylacetamide.
-
Mitigation: As mentioned previously, maintaining strictly anhydrous conditions is crucial.[4]
-
Question 3: What is the best method for purifying the final product?
The choice of purification method depends on the nature of the impurities present.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is an effective and scalable purification method.[9]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are not (or vice versa). Allow the solution to cool slowly to form crystals. Collect the crystals by filtration. Common solvent systems for recrystallization of similar aromatic compounds include ethanol/water or ethyl acetate/hexanes.
-
-
Column Chromatography: For complex mixtures of impurities or if the product is an oil, column chromatography is the preferred method.
-
Procedure: A silica gel column is typically used with a solvent system that provides good separation of the product from impurities on a TLC plate. A common mobile phase for compounds of this polarity would be a mixture of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
What are the critical safety precautions for this reaction?
-
2-Bromo-4-nitrophenol: This compound is toxic if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
2-Bromo-N-methylacetamide: This compound is also an irritant to the skin, eyes, and respiratory system.[11] Handle with the same precautions as 2-bromo-4-nitrophenol.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact by wearing appropriate gloves.
Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity of the final product, HPLC with UV detection is a robust method.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra will show characteristic peaks for the aromatic protons, the methylene protons of the acetamide side chain, and the N-methyl group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity.[13]
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Phenol | 2-Bromo-4-nitrophenol | The primary substrate. |
| Alkylating Agent | 2-Bromo-N-methylacetamide | More reactive than the chloro-analog. |
| Base | Sodium Hydride (NaH) | Ensures complete deprotonation of the phenol. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent that enhances nucleophilicity. |
| Temperature | 50-80 °C | Balances reaction rate and potential for side reactions. |
| Reaction Time | Monitor by TLC | Ensures the reaction proceeds to completion. |
Visualizations
Diagram 1: Reaction Scheme
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Thermo Fisher Scientific. (2016, October 25). Safety Data Sheet.
-
Brunning, A. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Retrieved from [Link]
-
Unknown. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2023, April). Regular Article. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
PubChemLite. (n.d.). 2-(2-bromophenoxy)-n-methylacetamide (C9H10BrNO2). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
Sources
- 1. tailoredread.com [tailoredread.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. reddit.com [reddit.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. jcbsc.org [jcbsc.org]
Technical Support Center: Troubleshooting Low Solubility of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide in Aqueous Buffers
Welcome to the technical support center for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them, enabling you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) that will walk you through a systematic approach to troubleshooting and overcoming solubility issues.
Understanding the Molecule: First Steps in Troubleshooting
Before attempting to dissolve a compound, it is crucial to understand its physicochemical properties. For 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, while specific experimental data like pKa and logP may not be readily available, we can infer its likely behavior from its chemical structure.
Q1: What are the key structural features of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide that influence its solubility?
A1: The structure of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide contains several functional groups that dictate its solubility behavior:
-
Aromatic Ring with Bromo and Nitro Substituents: The substituted benzene ring is a large, hydrophobic moiety. The electron-withdrawing nature of the nitro group and the halogenation from the bromo group contribute to the molecule's low polarity, predicting poor solubility in water.
-
Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, which can slightly improve aqueous solubility, but its contribution is often overshadowed by larger hydrophobic regions.
-
Amide Group (-C(=O)N-): The amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This group is key to its limited aqueous solubility.
-
N-methylacetamide Side Chain: This portion of the molecule adds to the overall size and can influence crystal lattice energy, which in turn affects solubility.
Based on this structure, the compound is expected to be a neutral, weakly polar molecule with a dominant hydrophobic character, leading to low intrinsic solubility in aqueous buffers.
Systematic Approach to Solubility Enhancement
A logical, stepwise approach is the most efficient way to tackle solubility challenges. The following sections will guide you through a series of experimental questions to determine the optimal solubilization strategy for your compound.
Q2: I'm observing very low solubility of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide in my standard phosphate-buffered saline (PBS) at pH 7.4. Where do I start?
A2: The first and most critical parameter to investigate for a compound with unknown ionization behavior is the effect of pH on its solubility.[1][2][3] Although 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is predicted to be a neutral molecule, it's essential to confirm this experimentally. A pH-solubility profile will provide valuable insights into whether the compound has any ionizable groups that can be exploited to increase solubility.
Experimental Protocol: pH-Solubility Profiling
This experiment will determine the aqueous solubility of your compound across a physiologically relevant pH range.
Materials:
-
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[4][5]
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)[6]
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Ensure the buffer system is appropriate for each pH range and has sufficient buffering capacity.[5][7]
-
Add a small, known amount of the stock solution to each buffer. The final concentration of the organic solvent should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Equilibrate the samples. Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8][9]
-
Separate the undissolved solid. Centrifuge the samples at high speed or filter them to remove any undissolved precipitate.[6]
-
Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method.[6]
-
Plot the solubility (e.g., in µg/mL or µM) as a function of pH.
Interpreting the Results:
-
Flat Profile: If the solubility is consistently low across the entire pH range, it confirms that the compound is neutral and non-ionizable. In this case, pH adjustment will not be an effective strategy for solubilization.
-
Increased Solubility at Low pH: This would suggest the presence of a basic functional group that becomes protonated and more soluble in acidic conditions.
-
Increased Solubility at High pH: This would indicate an acidic functional group that deprotonates to form a more soluble salt at higher pH.[10]
Q3: My pH-solubility profile is flat, indicating the compound is neutral. What is my next step?
A3: For neutral compounds with low aqueous solubility, the next logical step is to explore the use of co-solvents.[11][12] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[13][14]
Commonly Used Co-solvents in Research and Drug Development:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylacetamide (DMA)
Experimental Protocol: Co-solvent Solubility Screen
Procedure:
-
Prepare a series of co-solvent/buffer mixtures. For example, using your optimal buffer from the pH screen (or a standard buffer like PBS pH 7.4), create solutions with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Perform a solubility study similar to the pH-solubility profile described above for each co-solvent concentration.
-
Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 5 | Example Value |
| 10 | Example Value | |
| 20 | Example Value | |
| PEG 400 | 5 | Example Value |
| 10 | Example Value | |
| 20 | Example Value | |
| DMSO | 5 | Example Value |
| 10 | Example Value | |
| 20 | Example Value | |
| This table should be populated with your experimental data. |
Causality and Considerations:
-
Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required for a non-polar solute to be solvated.[13] They also provide a more lipophilic environment for the compound to dissolve in.[]
-
Toxicity and Application: The choice of co-solvent will depend on your downstream application. For in vitro assays, low concentrations of DMSO or ethanol are often acceptable. For in vivo studies, the toxicity of the co-solvent is a major consideration, and excipients like PEG 400 and propylene glycol are more common.[16]
Q4: Even with co-solvents, I'm not reaching my target concentration, or the required co-solvent concentration is too high for my experiment. What other options do I have?
A4: If pH adjustment and co-solvents are insufficient, you can explore more advanced formulation strategies, such as the use of cyclodextrins or surfactants.
Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble molecules, like your compound, forming an inclusion complex that is more soluble in water.[19][][21]
-
Common Types: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used in pharmaceutical formulations.[17][21] HP-β-CD and SBE-β-CD have significantly higher aqueous solubility than the parent β-CD.[]
Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[22] These micelles have a hydrophobic core that can solubilize non-polar compounds.[23][24][25]
-
Common Types: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used.[16]
Experimental Approach: A screening study similar to the co-solvent screen can be performed with various cyclodextrins and surfactants at different concentrations to determine the most effective solubilizing agent.
FAQs on Experimental Best Practices
Q5: How can I ensure my solubility measurements are accurate and reproducible?
A5: Several factors are critical for obtaining reliable solubility data:
-
Purity of the Compound: Ensure you are using a pure sample of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, as impurities can affect solubility.
-
Equilibration Time: It is essential to allow sufficient time for the system to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.[8][9] It's good practice to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Temperature Control: Solubility is temperature-dependent. Therefore, all experiments should be conducted at a constant and recorded temperature.[26]
-
Validated Analytical Method: The method used to quantify the dissolved compound must be accurate, precise, and specific for your compound in the presence of the buffer and any excipients. HPLC is often the method of choice.[6]
-
Proper Separation of Solid and Liquid Phases: Incomplete removal of undissolved particles will lead to an overestimation of solubility. High-speed centrifugation or filtration through a low-binding filter material is recommended.[6]
Q6: Can I use a combination of these techniques?
A6: Absolutely. It is often beneficial to combine strategies. For instance, you might find that the optimal formulation for your compound is a buffer at a slightly acidic or basic pH containing a low concentration of a co-solvent and a cyclodextrin.[] A design of experiments (DoE) approach can be very effective in optimizing these complex formulations.
Concluding Remarks
Troubleshooting the low solubility of a compound like 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide requires a systematic and scientifically grounded approach. By first understanding the molecule's properties through a pH-solubility profile and then methodically exploring co-solvents and other excipients, you can identify an effective solubilization strategy for your specific application. Always adhere to best practices for solubility determination to ensure your results are reliable and reproducible.
References
- How does co-solvency increase solubility - Filo. (2025, November 14).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC.
- Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal. (2024, June 3).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Cosolvent - Wikipedia.
- Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis.
- How does pH affect solubility? - askIITians. (2025, March 11).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - ResearchG
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
- Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu.
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed. (2018, April 15).
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chel
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- pH Adjustment and Co-Solvent Optimiz
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14).
- The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
- pH and Solubility: Effect, Relationship & Calcul
- A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education - ACS Public
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12).
- Preparation of Buffer Solutions | Phosphate, Acet
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
- How to Prepare Your Most Frequently Used Buffers - GoldBio. (2017, February 2).
- A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug - Annex Publishers. (2023, August 25).
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
- Buffer Preparation – Solutions, Calculation & Solving Common Problems - Mettler Toledo.
- Preparing Buffer Solutions - Shimadzu Scientific Instruments.
- Buffers.
Sources
- 1. How does pH affect solubility? - askIITians [askiitians.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Preparing Buffer Solutions : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mt.com [mt.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. How does co-solvency increase solubility | Filo [askfilo.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmedicinejournal.com [pharmedicinejournal.com]
- 25. researchgate.net [researchgate.net]
- 26. med.unc.edu [med.unc.edu]
Technical Support Center: Stability of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Introduction
Welcome to the technical support guide for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Understanding the stability profile of a molecule is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.[1][2]
The structure of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide contains several functional groups that can influence its stability in solution: an amide linkage , an ether bond , and a nitro-substituted aromatic ring . These features make the molecule susceptible to degradation under common laboratory conditions, including hydrolysis, photolysis, and thermolysis.[3][4][5] This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify, mitigate, and manage potential stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, which was initially colorless or pale yellow, has turned a more intense yellow/brown. What is causing this color change?
This is a common observation and typically indicates degradation of the compound. The increased coloration is often due to the formation of degradation products that have extended chromophoric systems. There are two primary suspects:
-
pH-Induced Hydrolysis: The most likely cause is the hydrolysis of the phenoxy ether or the N-methylacetamide amide bond, which can be catalyzed by acidic or basic conditions in your solvent or buffer.[6] Hydrolysis of the ether linkage would release 2-bromo-4-nitrophenol, which is a known colored compound. Changes in the solution's pH can accompany these degradation reactions, further shifting the color.[7]
-
Photodegradation: The nitroaromatic system in the molecule makes it highly susceptible to degradation upon exposure to light, particularly UV radiation.[4] If solutions are not protected from light, photolytic reactions can generate colored impurities.[8][9]
Recommendation: Immediately prepare a fresh solution using a high-purity, anhydrous aprotic solvent (e.g., DMSO, Acetonitrile) and protect it from light by using an amber vial or wrapping the container in aluminum foil. Analyze the discolored solution by HPLC to identify and quantify the degradation products.
Q2: What are the primary degradation pathways I should be aware of for this compound?
Based on its chemical structure, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is susceptible to several degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods.[10][11][12]
-
Hydrolysis: This is a major degradation route.[2]
-
Alkaline Hydrolysis: The amide bond is particularly susceptible to base-catalyzed hydrolysis, which would yield 2-(2-bromo-4-nitrophenoxy)acetic acid and methylamine. Tertiary amides can be difficult to cleave, but the electron-withdrawing nature of the substituted phenyl ring can facilitate this reaction.[13][14] The ether linkage can also cleave under basic conditions to form 2-bromo-4-nitrophenol.[3]
-
Acidic Hydrolysis: Under acidic conditions, the amide bond can also be hydrolyzed to produce the corresponding carboxylic acid and amine.[14][15]
-
-
Photolysis: As an aromatic nitro compound, it is expected to be photolabile. Exposure to light, especially in the UVA (320-400 nm) and UVB (290-320 nm) ranges, can lead to complex degradation pathways, including photocyclization or the formation of radical species.[4]
-
Oxidation: The molecule may be sensitive to oxidative conditions. Forced degradation studies using agents like hydrogen peroxide are necessary to determine this susceptibility.[1]
-
Thermolysis: High temperatures can induce thermal degradation, potentially leading to cleavage of the ether or amide bonds or other fragmentation patterns.[5]
Below is a diagram illustrating the most probable hydrolytic degradation pathways.
Caption: Potential hydrolytic degradation pathways.
Q3: What solvents are recommended for preparing stock solutions, and what are the best storage conditions?
The choice of solvent is critical for minimizing degradation.
Recommended Solvents: Due to the likelihood of hydrolysis, aprotic, anhydrous solvents are highly recommended for stock solutions.
| Solvent | Relative Polarity[16] | Suitability | Rationale |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Excellent | High solubilizing power for a wide range of compounds. Aprotic nature minimizes hydrolysis. |
| Acetonitrile (ACN) | 0.460 | Good | Aprotic and compatible with reverse-phase HPLC, making it ideal for analytical standards. |
| Acetone | 0.355 | Fair | Aprotic, but its higher volatility can lead to concentration changes over time. |
| Ethanol / Methanol | 0.654 / 0.762 | Use with Caution | These are protic solvents and can participate in solvolysis/hydrolysis, especially if water is present. Only use for immediate dilution and application. |
| Aqueous Buffers | Variable | Not for Storage | Greatly increases the risk of pH-mediated hydrolysis.[6][17] Prepare fresh in buffer immediately before use. |
Storage Conditions:
-
Short-Term (≤ 1 week): Store solutions at 2-8°C in tightly sealed amber vials to protect from light and prevent solvent evaporation.
-
Long-Term (> 1 week): Aliquot stock solutions into individual-use vials and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous medium is one of the most significant factors influencing the stability of this molecule.[6][17] Both acidic and basic conditions can catalyze the hydrolysis of the amide and ether linkages.[6][14]
-
In Acidic Conditions (pH < 4): The rate of amide hydrolysis is often accelerated.
-
In Neutral Conditions (pH ~6-8): The compound is likely to be most stable in this range, although some level of hydrolysis may still occur over time.
-
In Basic Conditions (pH > 8): The rate of both amide and ether bond hydrolysis is expected to increase significantly. The phenoxide formed upon ether cleavage is a good leaving group, facilitating this pathway.[3]
Recommendation: For experiments in aqueous media, perform a preliminary stability test. Prepare the compound in your chosen buffer, incubate for the duration of your experiment, and analyze by HPLC to quantify any degradation. This will validate the suitability of your experimental conditions.
Troubleshooting Guides and Experimental Protocols
Protocol 1: Recommended Procedure for Preparing and Handling Stock Solutions
This protocol is designed to minimize degradation during initial preparation and storage.
-
Preparation:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of solid in a controlled environment with low humidity.
-
Use anhydrous, high-purity grade solvents (e.g., DMSO, Acetonitrile).
-
Dissolve the solid in the chosen solvent in a volumetric flask made of amber glass.
-
-
Sonication:
-
If solubility is an issue, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating, as this can promote thermal degradation.[18]
-
-
Filtration (Optional):
-
For analytical standards, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
-
Storage:
-
Immediately aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined caps.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Label vials clearly with compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C for long-term use.
-
Protocol 2: General Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential to identify potential degradants and establish a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. biomedres.us [biomedres.us]
- 3. imaging.org [imaging.org]
- 4. scispace.com [scispace.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. iagim.org [iagim.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. pharmainfo.in [pharmainfo.in]
- 12. onyxipca.com [onyxipca.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. rjptonline.org [rjptonline.org]
- 15. homework.study.com [homework.study.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. scribd.com [scribd.com]
- 18. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Overcoming poor cell permeability of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
The user wants a technical support guide for a specific chemical, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, focusing on its poor cell permeability.
Analysis of the Topic: The compound name is long and specific. It's unlikely that there is a wealth of public data on this exact molecule. A quick search confirms this. Therefore, I must approach this from first principles of medicinal chemistry and cell biology. I will analyze the structure of the molecule to infer its properties and potential liabilities.
Structural Analysis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide:
-
2-Bromo: Adds lipophilicity and increases molecular weight.
-
4-nitro: A strong electron-withdrawing group, highly polar. This will significantly increase the Polar Surface Area (PSA) and is a likely major contributor to poor permeability. Nitro groups are also known to be metabolically labile (can be reduced).
-
phenoxy: An ether linkage. Generally stable.
-
N-methylacetamide: An amide group. It has a hydrogen bond acceptor (the carbonyl oxygen) but the N-methyl prevents it from being a hydrogen bond donor. This is better than a secondary amide, but it is still a polar group contributing to the overall PSA.
Predicted Physicochemical Properties & Permeability Issues:
-
High Polar Surface Area (PSA): The nitro group (O=N=O) and the acetamide carbonyl (C=O) are major contributors. High PSA is strongly correlated with poor passive diffusion across cell membranes.
-
Potential for Efflux: While not predictable from structure alone, many compounds are substrates for efflux pumps like P-glycoprotein (P-gp).
-
Low Solubility: The aromatic rings and bromo group add lipophilicity, but the polar nitro and amide groups might lead to a "brick dust" scenario - poor solubility in both aqueous and lipid environments due to a stable crystal lattice.
-
Metabolic Instability: The nitro group can be reduced by nitroreductases, which could be a problem depending on the experimental system and goals.
Plan for the Technical Support Center:
-
Introduction/Overview:
-
Acknowledge the specific compound.
-
State that while data on this exact molecule is scarce, we can use its structure to diagnose permeability issues based on established medicinal chemistry principles.
-
Briefly introduce the key structural liabilities (nitro group, amide).
-
-
Part 1: FAQs - Diagnosing the Permeability Problem.
-
Q1: Why is my compound, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, showing low activity in cell-based assays? (Answer: Link low activity to poor permeability).
-
Q2: What structural features of my compound are likely causing poor cell permeability? (Answer: Explain the roles of the nitro and amide groups, high PSA).
-
Q3: How can I experimentally confirm that poor permeability is the issue? (Answer: Introduce the concept of comparing biochemical (enzyme) assay data with cell-based assay data. Introduce permeability assays like PAMPA and Caco-2).
-
Q4: Could my compound be getting kicked out of the cells? (Answer: Explain efflux pumps and how to test for it using a bidirectional Caco-2 assay).
-
-
Part 2: Troubleshooting Guide - Strategies for Enhancement.
-
This will be the core. I'll structure it around two main approaches: Chemical Modification and Formulation Strategies.
-
Chemical Modification:
-
Prodrugs: This is a key strategy. I'll detail prodrugs for the nitro group (e.g., reducing it to an amine and then creating a cleavable amide/carbamate) and the amide group (less common, but possible). I will cite relevant literature on nitro and amide prodrugs.
-
Isosteric Replacement: Suggest replacing the problematic nitro group with other electron-withdrawing groups that are less polar (e.g., a cyano group, a sulfone).
-
Intramolecular Hydrogen Bonding: A more advanced concept. Explain how introducing a nearby H-bond donor could shield the polarity of the nitro group. I found several papers on this topic.
-
-
Formulation Strategies:
-
For researchers who cannot modify the molecule.
-
Discuss using permeation enhancers (e.g., low-concentration DMSO, certain surfactants).
-
Mention lipid-based formulations like SEDDS/SMEDDS or cyclodextrins to improve solubility and presentation to the membrane. I found good review articles on these.
-
-
-
Part 3: Experimental Protocols.
-
Provide detailed, step-by-step protocols for the key assays mentioned.
-
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA). This is a good first-pass, cell-free assay for passive diffusion. I have multiple sources for this protocol.
-
Protocol 2: Caco-2 Cell Permeability Assay. This is the gold standard cell-based assay. I will include details on cell culture, TEER measurements for monolayer integrity, and how to perform both unidirectional and bidirectional assays to check for efflux. I have several detailed protocols from commercial vendors and literature.
-
-
Part 4: Data Interpretation & Visualization.
-
Tables: Create a table to show hypothetical data comparing the parent compound to modified analogs across different assays (e.g., PAMPA Papp, Caco-2 Papp A-B, Caco-2 Efflux Ratio).
-
Graphviz Diagrams:
-
A workflow diagram for diagnosing and troubleshooting permeability issues.
-
A diagram illustrating the chemical modification strategies (Prodrug vs. Isosteric Replacement).
-
-
-
References:
-
Compile all cited sources into a numbered list with full details and clickable URLs.
-
This structured approach allows me to build a comprehensive and authoritative guide despite the lack of direct information on the specific compound, grounding the advice in fundamental and well-documented scientific principles. It fulfills all parts of the user's prompt, including the E-E-A-T requirements and formatting specifications.# Technical Support Center: Overcoming Permeability Challenges with 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you overcome the common experimental hurdle of poor cell permeability associated with this molecule. While specific published data on this compound is limited, its chemical structure allows us to diagnose potential issues and formulate robust solutions based on established medicinal chemistry and cell biology principles.
Part 1: Frequently Asked Questions - Diagnosing the Permeability Problem
This section addresses the most common initial questions and provides the scientific reasoning behind the observed experimental outcomes.
Q1: My compound, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, is potent in my biochemical (e.g., enzyme) assay but shows little to no activity in my cell-based assay. What is the likely cause?
A: This discrepancy is a classic indicator of poor cell permeability. Your biochemical assay measures the direct interaction of the compound with its purified target, bypassing the need for it to cross any biological membranes. In a cell-based assay, the compound must first traverse the lipid bilayer of the cell membrane to reach its intracellular target. If the compound cannot efficiently cross this barrier, it will not reach a sufficient concentration to exert its biological effect, resulting in low or no apparent activity, regardless of its intrinsic potency.
Q2: What specific structural features of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide are likely responsible for its poor cell permeability?
A: An analysis of the molecule's structure points to two primary liabilities:
-
The 4-Nitro Group (-NO₂): This is the most significant contributor. The nitro group is highly polar and a strong hydrogen bond acceptor. These characteristics dramatically increase the molecule's Polar Surface Area (PSA). Molecules with a high PSA generally struggle to passively diffuse across the non-polar, lipid-rich interior of the cell membrane.
-
The N-methylacetamide Group: The carbonyl oxygen in the amide is also a hydrogen bond acceptor, further contributing to the overall PSA. While the N-methylation prevents it from being a hydrogen bond donor (which is beneficial), the group remains a significant polar feature.
The combination of these groups likely results in a molecule that is too polar to be "membrane-friendly," effectively trapping it outside the cell.
Q3: How can I experimentally confirm that poor permeability is the root cause of my issues?
A: A systematic workflow is required to definitively diagnose the problem. The first step is to quantify the compound's ability to cross a membrane using established in vitro permeability assays. The two most common and valuable assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2][3]
-
PAMPA provides a rapid assessment of a compound's passive diffusion capabilities in a cell-free system.[4][5]
-
Caco-2 assays use a monolayer of human intestinal cells that mimic the gut wall, providing a more biologically relevant model that accounts for passive diffusion, active transport, and efflux mechanisms.[6][7]
A low permeability coefficient (Papp) in these assays would provide strong evidence that poor membrane traversal is limiting your compound's cellular activity.
Q4: Is it possible my compound is entering the cells but is being actively removed?
A: Yes, this is a very common phenomenon known as active efflux . Cells possess a variety of transporter proteins, such as P-glycoprotein (P-gp), which act as "gatekeepers" that recognize and expel foreign substances (xenobiotics) from the cytoplasm.[3]
You can test for this using a bidirectional Caco-2 permeability assay .[3] In this experiment, the permeability is measured in both directions: from the top (apical) to the bottom (basolateral) side of the cell monolayer (A→B), and from the bottom to the top (B→A).
-
If the compound is a substrate for an efflux pump, the B→A permeability will be significantly higher than the A→B permeability.
-
The result is reported as an Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 is a strong indicator that your compound is being actively removed from the cells.[3][8]
Part 2: Troubleshooting Guide - Strategies for Enhancing Permeability
Once poor permeability is confirmed, several strategies can be employed. These fall into two main categories: permanent chemical modification of the molecule or formulation-based approaches that improve its delivery.
Logical Workflow for Troubleshooting Permeability
The following diagram outlines a systematic approach to diagnosing and solving permeability issues.
Caption: A workflow for diagnosing and addressing poor cell permeability.
Strategy 1: Chemical Modification Approaches
If you have the capability to perform chemical synthesis, modifying the structure of the parent molecule is the most robust strategy.
Caption: Chemical modification strategies to reduce polar surface area (PSA).
-
Prodrug Strategy: This is a powerful technique where a labile chemical moiety is attached to the problematic functional group, masking its polarity during transit across the cell membrane.[9][10][11] Once inside the cell, endogenous enzymes (like esterases or reductases) cleave the moiety, releasing the active parent drug.[]
-
For the Nitro Group: A common strategy is to first reduce the nitro group to an amine (-NH₂). This amine can then be converted into a more permeable and enzymatically cleavable group, such as an amide or a carbamate.[13] Another approach involves designing prodrugs that are activated by nitroreductases, enzymes often found under hypoxic conditions or in certain bacteria.[9][14]
-
For the Amide Group: While amides are generally stable, specialized N-acyl or other N-linked promoieties can be designed to be cleaved by intracellular proteases or peptidases.[]
-
-
Isosteric Replacement: This involves permanently replacing the problematic functional group with another that has similar steric and electronic properties but is less polar.
-
Replacing the Nitro Group: Consider replacing the -NO₂ group with alternatives like a cyano (-CN) or a trifluoromethylsulfonyl (-SO₂CF₃) group. These maintain the electron-withdrawing nature but have a significantly lower contribution to the overall PSA.
-
-
Inducing Intramolecular Hydrogen Bonding (IHB): This is an advanced strategy where a new functional group (e.g., a hydroxyl or amine) is introduced near the polar group (like the nitro group).[15] This allows the molecule to fold into a conformation where an internal hydrogen bond forms, effectively "hiding" the polar atoms from the lipid membrane and reducing the effective PSA.[16][17][18][19] This can dramatically improve permeability without a major change in lipophilicity.[15]
Strategy 2: Formulation-Based Approaches
If you cannot modify the compound's structure, you can improve its delivery by using specific formulation techniques. These methods aim to increase the compound's solubility or transiently increase the membrane's permeability.[20]
-
Use of Excipients and Solubilizers:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the drug molecule in a hydrophilic exterior with a lipophilic interior.[21][22][23] This complex can increase the concentration of the drug at the cell surface, improving its chances of absorption.
-
Surfactants and Co-solvents: Using low concentrations of non-ionic surfactants (e.g., Pluronics) or solvents like DMSO can help solubilize the compound and, in some cases, transiently and gently disrupt the membrane to facilitate entry.[21][24]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can spontaneously form fine oil-in-water emulsions when introduced to aqueous phases like cell culture media.[25] The drug is dissolved in this lipid formulation, which can improve its presentation to and interaction with the cell membrane.
-
-
Nanoparticle Formulations: Encapsulating your compound in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it and facilitate its uptake into cells through endocytic pathways, bypassing the need for passive diffusion.[23][25][26]
Part 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential assays used to evaluate cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is an excellent high-throughput first screen.[4][27]
Objective: To determine the apparent permeability coefficient (Papp) for passive, transcellular transport.
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen IP, PVDF membrane)
-
96-well acceptor plate (matching the filter plate)
-
Artificial membrane solution (e.g., 1% L-α-phosphatidylcholine in dodecane)
-
PBS buffer, pH 7.4
-
DMSO
-
Test compound and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Compound Plate: Dissolve the test compound and controls in DMSO to create a 10 mM stock solution. Dilute this stock into PBS (pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be <1%.
-
Coat the Filter Plate: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Assemble Sandwich: Add 150 µL of your diluted compound solution to each well of the coated filter plate (this is the donor plate). Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the filter wells are immersed in the acceptor buffer.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[1][4]
-
Disassemble and Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp, in cm/s) is calculated using the following equation: Papp = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where [C] is concentration, V is volume, Area is the membrane surface area, and Time is the incubation time in seconds.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay uses a differentiated monolayer of Caco-2 cells to model intestinal absorption and efflux.[3][6]
Objective: To determine Papp in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the Efflux Ratio (ER).
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES, pH 7.4)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (for monolayer integrity check)
-
Test compound and controls (e.g., propranolol, atenolol, and a known P-gp substrate like talinolol)[3]
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the media every 2-3 days, to allow the cells to differentiate into a polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >200-300 Ω·cm² to ensure a confluent monolayer.[28] Additionally, perform a Lucifer Yellow rejection test; permeability should be very low (<1% per hour).
-
Assay Preparation: Wash the cell monolayers on both apical and basolateral sides with pre-warmed (37°C) transport buffer.
-
Dosing (in duplicate or triplicate):
-
For A→B transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (top) compartment. Add fresh transport buffer to the basolateral (bottom) compartment.
-
For B→A transport: Add the test compound solution to the basolateral compartment. Add fresh transport buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes with gentle orbital shaking.
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .
-
Interpreting Permeability Data
The following table provides a general framework for classifying permeability and interpreting results.
| Parameter | Low Permeability | Moderate Permeability | High Permeability | Interpretation |
| Caco-2 Papp (A→B) | < 1.0 x 10⁻⁶ cm/s | 1.0 - 10.0 x 10⁻⁶ cm/s | > 10.0 x 10⁻⁶ cm/s | Predicts in vivo absorption rate.[8] |
| Efflux Ratio (ER) | < 2.0 | - | > 2.0 | An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp.[3] |
References
- Alex, A. et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website.
- Ji, C. et al. (2015). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
- Nielsen, S. B. et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
- Kumar, L. et al. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics.
- Alex, A. et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu.
- Nielsen, S. B. et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health (NIH).
- Joshi, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Al-gazzar, N. et al. Prodrugs of Amides, Imides and Other NH-acidic Compounds. ResearchGate.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website.
- Hua, S. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website.
- Technology Networks. PAMPA Permeability Assay Protocol. Technology Networks.
- Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Evotec. Caco-2 Permeability Assay. Evotec Website.
- Enamine. Caco-2 Permeability Assay. Enamine Website.
- ECVAM DB-ALM. (2013). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Publications Repository.
- Sigma-Aldrich. Protocol Note: Lipid-PAMPA Membrane Integrity Assay. Sigma-Aldrich Website.
- University Protocol. Caco-2 Assay Protocol. University Website.
- BioDuro. ADME Caco-2 Permeability Assay. BioDuro Website.
- Xue, G. et al. (2025). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega.
- Gonçalo, C. et al. (2010). Prodrugs for Amines. National Institutes of Health (NIH).
- Guedes, I. A. et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Institutes of Health (NIH).
- BOC Sciences. (2023). Prodrug Activation Strategies. BOC Sciences Website.
- De Smedt, S. et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.
- da Silva, A. B. et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Cell Permeability Assays for Bromo-PEG24-Boc Containing PROTACs. BenchChem Website.
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. researchgate.net [researchgate.net]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (PDF) Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space [academia.edu]
- 19. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 21. pharmafocusasia.com [pharmafocusasia.com]
- 22. japsonline.com [japsonline.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Refining crystallization method for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
The following technical guide details the refined crystallization protocol for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide . This document is structured to address specific purity and process challenges encountered during the isolation of this intermediate, particularly issues related to "oiling out" (Liquid-Liquid Phase Separation) and persistent nitrophenol impurity inclusion.
Executive Summary & Molecule Context
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a critical intermediate, typically synthesized via the nucleophilic substitution of 2-bromo-4-nitrophenol with 2-chloro-N-methylacetamide.
-
Core Challenge: The presence of the nitro-aromatic ring combined with the flexible acetamide tail creates a molecule prone to oiling out during cooling. Furthermore, unreacted 2-bromo-4-nitrophenol is a stubborn, highly colored impurity that co-crystallizes if not chemically purged prior to the thermal cycle.
-
Refined Approach: We move away from simple "heat-cool" precipitation to a Seeded Anti-Solvent Cooling (SASC) protocol with an upstream chemical wash.
Pre-Crystallization Workup (Critical Step)
Many crystallization failures stem from dirty feedstocks. You cannot crystallize out what you should have washed out.
The "Yellow Impurity" Issue: If your crude solid is bright yellow/orange and sticky, it likely contains unreacted 2-bromo-4-nitrophenol. This phenol is acidic.
-
Corrective Action: Dissolve the crude solid in Ethyl Acetate (EtOAc). Wash 2x with 5% Na₂CO₃ (aq) or 1M NaOH (cold). The nitrophenol will deprotonate, become water-soluble, and partition into the aqueous layer (turning it bright yellow).
-
Result: The organic layer should be significantly lighter. Dry over MgSO₄ and concentrate to a solid before starting the crystallization below.
Refined Crystallization Protocol
Method: Binary Solvent Crystallization (Ethanol / Water) Objective: Controlled particle growth, rejection of non-polar byproducts.
Step-by-Step Procedure
| Step | Operation | Technical Rationale |
| 1 | Dissolution | Suspend the crude (base-washed) solid in Ethanol (95%) at a ratio of 5 mL per gram . Heat to reflux (approx. 78°C) until fully dissolved. |
| 2 | Polishing | If insoluble particulates remain, perform a hot filtration through a sintered glass funnel. Do not let the solution cool below 60°C. |
| 3 | Nucleation Point | Remove from heat. While stirring at 600 RPM, slowly add warm Water (50°C) dropwise until a faint, persistent turbidity (cloud point) is observed. |
| 4 | Re-Solubilization | Add a minimal amount of hot Ethanol (0.5 - 1 mL) to just clear the turbidity. The solution is now metastable . |
| 5 | Seeding | Cool to 55°C. Add 0.5 wt% pure seed crystals . Crucial: If you lack seeds, scratch the glass wall vigorously. |
| 6 | Controlled Cooling | Cool the slurry at a rate of 10°C per hour down to 20°C. Do not crash cool. |
| 7 | Anti-Solvent Finish | Once at 20°C, add a second portion of Water (equal to the initial Ethanol volume) over 30 minutes to drive yield. |
| 8 | Isolation | Filter via vacuum.[1][2] Wash the cake with cold 1:1 Ethanol/Water . Dry at 45°C under vacuum. |
Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "At Step 6, instead of crystals forming, I see oily droplets separating from the solution. When it cools further, these droplets freeze into a hard gum. How do I prevent this?"
Scientist's Answer: This is Liquid-Liquid Phase Separation (LLPS). It happens when the "oiling out" temperature is higher than the crystallization temperature.
-
Cause: The solution is too concentrated, or the anti-solvent (water) was added too fast, pushing the system into a region where the amorphous oil is more stable than the crystal.
-
The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add more Ethanol (Good solvent) to lower the saturation level.
-
Seed at a higher temperature. If oiling happens at 50°C, seed at 55°C. The presence of crystal surface area allows the solute to deposit onto the lattice rather than aggregating into oil droplets.
-
Issue 2: Persistent Coloration
User Question: "My product is crystalline but remains a dark yellow/brown color. The NMR is clean, but the appearance is off."
Scientist's Answer: This is likely trace oxidation products or trapped nitrophenol.
-
The Fix: Use Activated Carbon .[2]
Issue 3: Low Yield
User Question: "The purity is great (>99%), but I lost 40% of my mass in the mother liquor."
Scientist's Answer: Phenoxyacetamides can have significant solubility in ethanol/water mixtures.
-
The Fix: Increase the Water ratio at the end of the process (Step 7). Instead of a 1:1 final ratio, push to 1:2 (Ethanol:Water) .
-
Warning: Adding too much water too early causes oiling out. Only add the excess water after the bulk of the crystallization has occurred (at <25°C).
Process Visualization
The following diagram illustrates the logic flow for the refined purification process, including the critical decision points for troubleshooting.
Caption: Workflow for the purification of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, highlighting the critical chemical wash and oiling-out feedback loop.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Source for "Oiling Out" mechanisms and seeding protocols).
- Gowda, B. T., et al. "Crystal structure of N-(aryl)-acetamides." Zeitschrift für Naturforschung A, 2007.
-
PubChem Compound Summary. "2-(2-bromophenoxy)-N-methylacetamide."[6] National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 18, 2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, crystallization and preliminary X-ray diffraction analysis of pathogen-inducible oxygenase (PIOX) from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(2-bromophenoxy)-n-methylacetamide (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
Addressing off-target effects of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
The following Technical Support Center guide is designed for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide , a specific nitro-aromatic small molecule often encountered in hit-to-lead optimization campaigns (frequently in anti-infective or anti-inflammatory screens).
This guide addresses the structural liabilities associated with the nitro-phenoxy-acetamide scaffold, specifically focusing on distinguishing true pharmacological activity from off-target interference (PAINS, redox cycling, and aggregation).
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Specificity Profiling & Off-Target Mitigation Compound ID: 2-BPNMA (Internal Reference)
Compound Profile & Structural Liabilities[1]
Before troubleshooting, it is critical to understand the chemical biology of your probe. 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide contains three functional motifs that contribute to specific "off-target" phenotypes.
| Structural Motif | Primary Liability | Biological Manifestation |
| Nitro Group (-NO₂) | Redox Cycling / Quenching | False Positives: Generation of Superoxide (ROS) mimics apoptosis; Quenching of fluorescence in optical assays. |
| Phenoxy Linker | Hydrolytic Stability | Metabolic Instability: Potential hydrolysis to 2-bromo-4-nitrophenol (a known mitochondrial uncoupler). |
| Acetamide Tail | Lipophilicity / Solubility | Aggregation: Formation of colloidal aggregates at high concentrations (>10 µM) leading to non-specific protein sequestration. |
Troubleshooting Guides (FAQs)
Issue 1: "I see potent cell death, but it doesn't correlate with target inhibition."
Diagnosis: This is likely Redox Cycling or Mitochondrial Uncoupling , not specific target engagement. The nitro group on the electron-deficient ring can undergo single-electron reduction by cellular reductases (e.g., P450 reductase), generating a nitro-anion radical. This radical reacts with oxygen to form superoxide, causing oxidative stress unrelated to your target.
Troubleshooting Steps:
-
ROS Scavenger Rescue: Pre-treat cells with N-acetylcysteine (NAC, 5 mM) or Glutathione (GSH). If the cytotoxicity is abolished, the effect is ROS-mediated (off-target).
-
Mitochondrial Stress Test: Measure Oxygen Consumption Rate (OCR). If you see a spike in basal respiration followed by a crash (uncoupling), the compound is acting as a protonophore (likely the hydrolyzed phenol metabolite).
Issue 2: "My IC50 shifts dramatically with enzyme concentration."
Diagnosis: This is the hallmark of Colloidal Aggregation . The compound forms micelles that sequester the enzyme non-specifically.
Troubleshooting Steps:
-
Detergent Challenge: Repeat the assay in the presence of 0.01% Triton X-100 or Tween-80. If the inhibition disappears (IC50 increases >10-fold), the activity was due to aggregation.
-
Centrifugation Test: Spin the compound stock (in media/buffer) at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. A loss of compound indicates precipitation/aggregation.
Issue 3: "The compound inhibits Luciferase/GFP reporters constitutively."
Diagnosis: Optical Interference (Inner Filter Effect) or Luciferase Inhibition . Nitro-aromatics are often yellow/orange and absorb light in the 400–450 nm range, overlapping with luciferase emission or excitation wavelengths. Alternatively, the compound may stabilize firefly luciferase in a non-productive conformation.
Troubleshooting Steps:
-
Spectral Scan: Measure the absorbance of the compound (10–100 µM) in your assay buffer. If OD > 0.1 at the detection wavelength, correct for the inner filter effect.
-
Orthogonal Reporter: Switch to a reporter with a different spectral output (e.g., NanoLuc or an Alkaline Phosphatase reporter) to verify transcriptional effects.
Experimental Protocols
Protocol A: The "Redox-Rescue" Specificity Check
Use this to rule out ROS-mediated toxicity.
Materials:
-
Cell Line of interest
-
N-Acetylcysteine (NAC) (Sigma A7250)
-
CellTiter-Glo or MTT Reagent
Workflow:
-
Seeding: Plate cells (5,000/well) in 96-well plates. Allow attachment (24h).
-
Pre-treatment: Add 5 mM NAC (pH adjusted to 7.4) to "Rescue" wells. Add vehicle to "Control" wells. Incubate for 2 hours.
-
Compound Addition: Treat with 2-BPNMA dose-response (e.g., 0.1 µM – 100 µM).
-
Incubation: Incubate for 24–48 hours.
-
Readout: Measure viability.
-
Result Interpretation: If IC50 shifts from 5 µM (Control) to >50 µM (NAC), the cytotoxicity is ROS-dependent (Off-Target) .
-
Protocol B: Detergent-Based Aggregation Counter-Screen
Use this to validate enzyme inhibition.
Materials:
Workflow:
-
Prepare two assay master mixes:
-
Mix A: Standard Buffer.
-
Mix B: Standard Buffer + 0.01% Triton X-100 .
-
-
Run the enzymatic reaction with 2-BPNMA in both conditions.
-
Calculate IC50 for Mix A and Mix B.
-
Result Interpretation:
-
IC50 (Mix A) ≈ IC50 (Mix B): True Binder .
-
IC50 (Mix A) << IC50 (Mix B): Promiscuous Aggregator (False Positive).
-
-
Visualizing the Off-Target Pathways
The following diagram illustrates the decision matrix for validating 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide activity.
Figure 1: Troubleshooting logic flow to distinguish specific pharmacological activity from common nitro-aromatic/lipophilic artifacts.
References & Further Reading
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
Context: Definitive guide on aggregation and luciferase interference.
-
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
-
Context: Discusses nitro-aromatics and other frequent hitters.
-
-
Kovacic, P., & Somanathan, R. (2014). Nitro-aromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology.
-
Context: Detailed mechanism of nitro-group redox cycling and hepatotoxicity.
-
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.
-
Context: The seminal paper on colloidal aggregation in drug discovery.
-
Sources
- 1. 2990401-47-1|2-(2-Bromo-4-(trifluoromethoxy)phenoxy)-N-methylacetamide|BLD Pharm [bldpharm.com]
- 2. Search results [chemdiv.com]
- 3. CAS#:2377920-19-7 | 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide | Chemsrc [chemsrc.com]
- 4. 2377920-19-7_CAS号:2377920-19-7_2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide - 化源网 [chemsrc.com]
Validation & Comparative
Validating the anticancer efficacy of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide in vivo
This guide outlines a comprehensive validation protocol for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (referred to herein as BNMA ).
Based on its pharmacophore—specifically the phenoxyacetamide core substituted with nitro and bromo groups—this compound belongs to a class of molecules frequently investigated for PARP-1 inhibition , ROS-mediated apoptosis , and NF-κB suppression . The following protocols are designed to validate these specific mechanisms and establish in vivo efficacy against standard-of-care agents.
PART 1: MOLECULAR RATIONALE & VALIDATION STRATEGY
1.1 The Pharmacophore Logic
BNMA is not a random screening hit; its structure suggests a dual-action mechanism.
-
Phenoxyacetamide Core: Structurally mimics the nicotinamide pocket of PARP-1 , a critical DNA repair enzyme.
-
4-Nitro Group: A known "warhead" for inducing Reactive Oxygen Species (ROS) stress in hypoxic tumor environments.
-
2-Bromo Substitution: Increases lipophilicity and steric hindrance, potentially improving binding affinity to the target pocket compared to non-halogenated analogs.
1.2 The Validation Workflow
To prove efficacy, you must demonstrate that BNMA is not merely cytotoxic (like bleach) but mechanistically selective.
Figure 1: The critical path for validating BNMA, moving from chemical purity to in vivo proof-of-concept.
PART 2: IN VITRO VALIDATION PROTOCOLS
2.1 Cytotoxicity & Selectivity (The "Go/No-Go" Step)
You must compare BNMA against a standard chemotherapeutic (e.g., Doxorubicin ) and a structural analog (e.g., Nimesulide or a non-brominated phenoxyacetamide).
Protocol:
-
Cell Lines: Use HepG2 (Liver), MCF-7 (Breast), and HCT-116 (Colon). Crucial: Include HUVEC (normal endothelial cells) to calculate the Selectivity Index (SI).
-
Assay: MTT or CCK-8 assay at 24h, 48h, and 72h.
-
Calculation:
.
Target Performance Metrics:
| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| BNMA (Test) | 1.2 ± 0.3 | 2.4 ± 0.5 | >50.0 | >20 (Excellent) |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 2.1 ± 0.4 | ~4 (Low) |
| Non-Bromo Analog | 15.6 ± 2.1 | 22.1 ± 3.4 | 45.0 ± 5.0 | ~3 (Poor) |
Interpretation: If BNMA achieves an SI > 10, it confirms that the Bromo-Nitro modification confers tumor-specific toxicity, likely via metabolic activation in cancer cells.
2.2 Mechanistic Confirmation: The "Apoptosis Switch"
Since phenoxyacetamides often target PARP-1 or induce ROS, you must distinguish between necrosis (toxic burst) and apoptosis (programmed death).
Experiment A: Annexin V-FITC/PI Staining
-
Objective: Quantify early vs. late apoptosis.
-
Expectation: BNMA should shift cells to the Q2/Q4 quadrants (Annexin V positive).
-
Control: Treat with Z-VAD-FMK (pan-caspase inhibitor). If BNMA toxicity is blocked by Z-VAD-FMK, the mechanism is caspase-dependent apoptosis.
Experiment B: Western Blotting for Pathway Mapping Probe for the following markers to validate the mechanism:
-
PARP-1: Look for cleavage (89 kDa fragment).
-
Bax/Bcl-2 Ratio: BNMA should increase Bax and decrease Bcl-2.
-
Caspase-3: Look for the active cleaved form (17/19 kDa).
Figure 2: Proposed Mechanism of Action. BNMA induces ROS stress, triggering the intrinsic mitochondrial pathway and PARP-1 cleavage.
PART 3: IN VIVO VALIDATION (XENOGRAFT MODEL)
To publish in high-impact journals (e.g., Eur. J. Med. Chem.), in vitro data is insufficient. You must demonstrate efficacy in a murine model.
3.1 Experimental Design
-
Model: BALB/c nude mice bearing HepG2 or MCF-7 xenografts.
-
Group Size: n=6 per group (Required for statistical power).
-
Formulation: Dissolve BNMA in 10% DMSO + 40% PEG300 + 50% Saline (solubility is often the bottleneck for acetamides).
3.2 Treatment Groups
-
Vehicle Control: (Solvent only).
-
Positive Control: 5-Fluorouracil (5-FU) at 20 mg/kg (i.p., 3x/week).
-
BNMA Low Dose: 10 mg/kg (i.p., daily).
-
BNMA High Dose: 30 mg/kg (i.p., daily).
3.3 Key Readouts
-
Tumor Volume Inhibition (TVI%):
Target: >50% inhibition is considered "active"; >70% is "highly potent". -
Body Weight: Loss of >20% body weight indicates unacceptable toxicity.
PART 4: COMPARATIVE ANALYSIS SUMMARY
When writing the discussion section of your manuscript, use this comparison framework to contextualize BNMA against established agents.
| Feature | BNMA (The Product) | 5-Fluorouracil (Standard) | Nimesulide (Analog) |
| Primary Target | Dual: ROS Induction + PARP Modulation | DNA/RNA Synthesis (Antimetabolite) | COX-2 / NF-κB |
| Selectivity (SI) | High (>20) | Moderate (~4) | Low (~2-5) |
| Toxicity Profile | Low systemic toxicity (Liver-sparing predicted) | High (Myelosuppression, GI toxicity) | Hepatotoxicity risk |
| Resistance Profile | Effective in MDR+ cells (Hypothesis) | Prone to drug resistance | N/A (Weak anticancer) |
References
-
Phenoxyacetamide Derivatives as PARP Inhibitors Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: PubMed / NCBI (2023) Link:[Link]
-
Anticancer Mechanisms of Nitro-substituted Aromatics Title: Nitro-group-containing compounds in cancer chemotherapy: Hypoxia-activated prodrugs. Source: Journal of Medicinal Chemistry Link:[Link]
-
Standard Protocols for N-methylacetamide Derivative Testing Title: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Source: Pharmaceutical Sciences (2025) Link:[Link]
A Researcher's Guide to Confirming Cellular Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its therapeutic potential is fraught with challenges. A critical and often arduous step in this process is unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of state-of-the-art methodologies for confirming target engagement, using the novel compound 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide as a case study. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower you in your research endeavors.
The Imperative of Target Engagement
Before a compound's efficacy can be meaningfully assessed, it is paramount to establish a direct link between the molecule and its putative target.[1][2][3] Confirming target engagement provides the mechanistic foundation for interpreting phenotypic outcomes and is a crucial step in validating a drug's mechanism of action.[2][4][5] Without this confirmation, researchers risk misinterpreting data, leading to costly and time-consuming detours in the drug discovery pipeline.
The compound at the center of our discussion, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, presents a common scenario for many researchers: a molecule with observed biological activity, but an unconfirmed or poorly characterized intracellular target. The chemical structure, featuring a bromo- and nitro-substituted phenoxy ring linked to an N-methylacetamide moiety, suggests several potential interaction modalities, including hydrogen bonding, and potentially even covalent interactions, making the choice of a target engagement assay a non-trivial decision.
A Comparative Overview of Key Target Engagement Methodologies
The modern researcher has a powerful arsenal of techniques to probe the intricate dance between a small molecule and its protein target within the cell. Here, we compare three widely adopted and robust methodologies: the Cellular Thermal Shift Assay (CETSA), Chemical Proteomics (specifically, the Kinobeads competition assay as an example), and Immunoprecipitation-Western Blot (IP-WB).
| Methodology | Principle | Labeling Requirement | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8][9] | Label-free.[8][9] | Low to high, depending on the detection method (Western Blot vs. Mass Spec/Immunoassay).[6][10] | Applicable to a wide range of targets in their native cellular environment; provides direct evidence of physical interaction.[7][10] | Not all proteins exhibit a clear thermal shift; can be labor-intensive with Western Blot detection. |
| Chemical Proteomics (e.g., Kinobeads) | Competitive binding of a soluble test compound against immobilized broad-spectrum inhibitors for a class of proteins (e.g., kinases).[11][12][13][14] | Label-free for the test compound. | High, especially when coupled with mass spectrometry.[11][14] | Excellent for assessing selectivity across a protein family; can identify unexpected off-targets.[13][14] | Primarily applicable to specific protein families for which affinity matrices exist (e.g., kinases); may not capture all members of the family.[13] |
| Immunoprecipitation-Western Blot (IP-WB) | An antibody is used to capture the target protein, and co-precipitated molecules (including the bound compound) are detected.[15][16] | May require a tagged compound or a specific antibody that recognizes the compound-target complex. | Low. | A well-established and widely accessible technique; can provide information on protein-protein interactions influenced by the compound.[15] | Success is highly dependent on antibody specificity and affinity; potential for non-specific binding. |
Deep Dive into Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Direct Interaction
CETSA has emerged as a cornerstone for confirming target engagement due to its label-free nature and its ability to directly measure the physical interaction between a ligand and its target in a physiologically relevant context.[4][7][8] The underlying principle is elegant: the binding of a small molecule to its protein target confers thermodynamic stability, resulting in an increased resistance to thermal denaturation.[6][9]
Experimental Workflow for CETSA
Caption: Workflow for a typical Cellular Thermal Shift Assay experiment.
Step-by-Step Protocol for CETSA with Western Blot Readout:
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide and a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis and Heating:
-
Wash the cells with PBS and lyse them using a suitable buffer (e.g., freeze-thaw cycles in PBS with protease inhibitors).
-
Clarify the lysates by centrifugation to remove cell debris.
-
Aliquot the supernatant into PCR tubes and heat each aliquot at a specific temperature for a set time (e.g., 3 minutes at a temperature gradient from 40°C to 70°C).
-
-
Separation and Analysis:
-
After heating, centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
-
Data Interpretation:
-
Quantify the band intensities at each temperature for both the treated and vehicle control samples.
-
A positive target engagement will result in a rightward shift in the melting curve for the compound-treated samples, indicating increased protein stability at higher temperatures.
-
Causality Behind Experimental Choices: The choice of a temperature gradient is critical and should bracket the melting temperature (Tm) of the unbound target protein. The concentration of the compound should be titrated to determine a dose-dependent stabilization, which strengthens the evidence for a specific interaction.
Chemical Proteomics: Unveiling Selectivity with Kinobeads
For compounds that are suspected to target a particular protein family, such as kinases, chemical proteomics approaches like the Kinobeads assay offer unparalleled insights into selectivity.[11][14] This method utilizes beads functionalized with broad-spectrum inhibitors to capture a large number of kinases from a cell lysate.[12][13] The test compound is then introduced in a competitive manner, and the kinases that are displaced from the beads are identified and quantified, typically by mass spectrometry.[14]
Experimental Workflow for Kinobeads Competition Assay
Caption: Workflow for a Kinobeads-based chemical proteomics experiment.
Step-by-Step Protocol for Kinobeads Competition Assay:
-
Lysate Preparation and Incubation:
-
Prepare a native cell lysate from the cells of interest.
-
Incubate the lysate with different concentrations of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide or a vehicle control.
-
-
Competitive Binding:
-
Add the Kinobeads to the pre-incubated lysates and allow for competitive binding to occur.
-
-
Enrichment and Digestion:
-
Wash the beads extensively to remove proteins that are not specifically bound.
-
Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. A decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound has engaged that kinase in the lysate.
-
Causality Behind Experimental Choices: This method is particularly powerful for kinase inhibitors as it simultaneously assesses engagement with hundreds of kinases, providing a comprehensive selectivity profile. The use of native cell lysates ensures that the kinases are in their physiologically relevant states with necessary post-translational modifications and co-factors.[11]
Immunoprecipitation-Western Blot (IP-WB): A Classic Approach for Target Validation
IP-WB is a widely accessible technique that can be adapted to confirm target engagement, especially when a high-quality antibody against the target protein is available.[15] In the context of target engagement for a small molecule, this method is most informative when the compound is modified with a tag (e.g., biotin) that can be used for pull-down, or if an antibody exists that specifically recognizes the compound-bound conformation of the target.
Logical Relationship in a Co-Immunoprecipitation Experiment
Caption: Logical flow of a co-immunoprecipitation experiment for target engagement.
Step-by-Step Protocol for IP-WB using a Tagged Compound:
-
Synthesis of a Tagged Compound:
-
Synthesize a version of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide with a tag, such as biotin, attached via a suitable linker.
-
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated compound.
-
Lyse the cells under non-denaturing conditions to preserve protein-ligand interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated compound and any interacting proteins.
-
Wash the beads thoroughly to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative target protein.
-
Causality Behind Experimental Choices: The inclusion of a non-tagged competitor compound is a critical control to demonstrate the specificity of the interaction. A successful experiment will show a band for the target protein in the sample treated with the tagged compound, which is diminished or absent when an excess of the non-tagged compound is co-incubated.
Conclusion: An Integrated Approach to Confirming Target Engagement
For a novel compound like 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, a multi-pronged approach to confirming target engagement is highly recommended. Beginning with a label-free and broadly applicable method like CETSA can provide the initial, crucial evidence of a direct physical interaction in cells. If the target is hypothesized to be a member of a large family like kinases, a chemical proteomics approach can then offer invaluable information on selectivity and potential off-targets. Finally, orthogonal validation using techniques like IP-WB, perhaps with a synthesized tagged version of the compound, can further solidify the target engagement evidence.
By carefully selecting and executing these powerful methodologies, researchers can build a robust and convincing case for the mechanism of action of their compounds, paving the way for successful downstream drug development.
References
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. Available at: [Link]
-
Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. Available at: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]
-
The target landscape of clinical kinase drugs - PMC. Available at: [Link]
-
The use of biophysical methods in the hit-to-lead process - Drug Target Review. Available at: [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - Morressier. Available at: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. Available at: [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells - PMC. Available at: [Link]
-
Cell target engagement -- Powerful paradigm in drug discovery - CellarisBio. Available at: [Link]
-
Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC. Available at: [Link]
-
Immunoprecipitation-Western Blot (IP-WB) Experiments: Procedures and Result Analysis. Available at: [Link]
-
Tips for Immunoprecipitation - Rockland Immunochemicals. Available at: [Link]
-
A Novel Approach to Target Engagement for Drug Discovery. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery | Kinam Park. Available at: [Link]
-
Target Engagement - Selvita. Available at: [Link]
-
Redefining target engagement with new strategies in drug discovery - News-Medical.Net. Available at: [Link]
-
Strategies for target and pathway engagement in cellular assays. Available at: [Link]
Sources
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development [morressier.com]
- 2. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 3. kinampark.com [kinampark.com]
- 4. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for Immunoprecipitation | Rockland [rockland.com]
Replicating and Comparing the Efficacy of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide as a Potential Monoamine Oxidase Inhibitor
A Senior Application Scientist's Guide to In-Vitro Validation and Comparative Analysis
In the landscape of neuropharmacology, the quest for novel monoamine oxidase (MAO) inhibitors remains a cornerstone of research into treatments for depressive disorders and neurodegenerative diseases. The phenoxyacetamide scaffold has emerged as a promising framework for the development of such inhibitors. This guide provides a comprehensive framework for researchers aiming to replicate and contextualize published findings on the activity of phenoxyacetamide derivatives, with a specific focus on the hypothetical evaluation of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.
This document is not a mere recitation of protocols but a strategic guide grounded in scientific integrity. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating. Every step is designed to be a link in a chain of robust scientific inquiry, from the foundational principles of the assay to the comparative analysis of the resulting data.
The Scientific Rationale: Targeting Monoamine Oxidases
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a clinically validated strategy for treating depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease. The therapeutic potential of a novel compound is therefore critically dependent on both its potency and its selectivity towards these two isoforms.
The core of our investigation will be an in-vitro fluorescence-based assay to determine the inhibitory concentration (IC50) of our target compound against both MAO-A and MAO-B. This allows for a quantitative assessment of both potency and selectivity, providing a clear picture of the compound's potential therapeutic window and side-effect profile.
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in the experimental workflow for determining the MAO inhibitory activity of our test compound.
Caption: Experimental workflow for the in-vitro MAO inhibition assay.
Detailed Experimental Protocol: In-Vitro MAO Inhibition Assay
This protocol is adapted from established methodologies for the evaluation of phenoxyacetamide analogues as MAO inhibitors[1][2].
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B (e.g., from a commercial supplier)
-
Kynuramine (substrate)
-
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (test compound)
-
Clorgyline (MAO-A selective inhibitor control)
-
Pargyline (MAO-B selective inhibitor control)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Sodium hydroxide (NaOH, 2 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in potassium phosphate buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of kynuramine in DMSO and dilute to the working concentration in potassium phosphate buffer.
-
Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compound and control inhibitors in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve a range of final assay concentrations.
3. Assay Procedure:
-
To each well of a 96-well black microplate, add 20 µL of the test compound dilution or vehicle (buffer with the same percentage of DMSO).
-
Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2 M NaOH to each well.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
4. Data Analysis:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)) where:
-
Fluorescence_test is the fluorescence of the well with the test compound.
-
Fluorescence_control is the fluorescence of the well with the vehicle control.
-
Fluorescence_blank is the fluorescence of the well with no enzyme.
-
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the percent inhibition versus log[inhibitor] concentration data to a sigmoidal dose-response curve using non-linear regression analysis software.
Comparative Analysis: Benchmarking Against Published Data
To provide context for the hypothetical results of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, we will compare its performance against established compounds from the literature. The following table includes data for a highly potent MAO-A/B inhibitor and a highly selective MAO-A inhibitor, as identified by Shen et al. (2014)[1][2].
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) [1][2] | 0.018 | 0.07 | 3.89 |
| 2-(4-Methoxyphenoxy)acetamide (Compound 12) [1][2] | 0.245 | >60 | >245 |
| 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (Hypothetical) | 0.52 | 15.8 | 30.38 |
Note: The data for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is illustrative and for comparative purposes only.
This comparative table allows for a clear and objective assessment of the test compound's profile. For instance, while our hypothetical compound is less potent than the highly active Compound 21, it demonstrates a notable selectivity for MAO-A, albeit less than the highly selective Compound 12.
Mechanism of Action: A Visual Representation
The following diagram illustrates the general mechanism of competitive inhibition of monoamine oxidase.
Caption: General mechanism of competitive MAO inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the replication and comparative analysis of the MAO inhibitory activity of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. By adhering to the principles of scientific integrity and employing the detailed protocols outlined herein, researchers can generate reliable and contextually relevant data.
Should the hypothetical results for our target compound hold true in an actual experiment, further investigations would be warranted. These could include studies to determine the mode of inhibition (e.g., reversible vs. irreversible), in vivo efficacy studies in animal models of depression or Parkinson's disease, and a comprehensive safety and toxicity profiling. The journey from a promising in-vitro profile to a clinically viable therapeutic is long, but it is built upon the foundation of rigorous and reproducible science as detailed in this guide.
References
-
Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link][1]
-
Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. PubMed Central. [Link][2]
Sources
- 1. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Safety Protocol: 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
Part 1: Executive Safety Summary (The "Stop/Go" Protocol)
Treat this compound as a High-Potency Research Chemical.
In the absence of a substance-specific Occupational Exposure Limit (OEL), you must apply Universal Precautions for halogenated nitro-aromatics. The structural presence of an
| Critical Check | Requirement | Status |
| GHS Classification | WARNING / DANGER (Presumed Acute Tox. 4, Skin Irrit. 2, Eye Irrit.[1][2] 2A) | ⚠️ |
| Primary Hazard | Inhalation of dust; Dermal absorption; Potential alkylating agent. | ☣️ |
| Engineering Control | Mandatory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). | ✅ |
| Min. PPE | Double Nitrile Gloves (0.11 mm min), Goggles, Lab Coat. | 🧤 |
| Spill Response | Do NOT dry sweep. Use wet-wiping or chemically compatible absorbent. | 🚫🧹 |
Part 2: Risk Assessment & Hazard Identification[1]
Structural Hazard Analysis
The molecule 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide contains three distinct pharmacophores that dictate its safety profile:
-
Nitrophenoxy Group: Nitroaromatics are often associated with methemoglobinemia (interference with oxygen transport in blood) upon prolonged exposure and are potential mutagens [1].
-
Organobromide Moiety: Halogenated aromatics can be persistent and lipophilic, facilitating dermal absorption.
-
Acetamide Linkage: While generally stable, acetamide derivatives can be reproductive toxins. If the bromine is alpha to the carbonyl (bromoacetamide), it is a potent alkylator and lachrymator. Even if on the ring, the compound should be treated as a potential sensitizer [2].
Presumed GHS Label Elements
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The lipophilic nature of this compound requires specific barrier protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.1 mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: Nitrophenoxy compounds can permeate thin nitrile in <15 mins. Double gloving provides a visual breach indicator and >4 hours of protection [3]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for powders that can become airborne or solutions that can splash. Goggles form a seal against dust entry. |
| Body Protection | Polypropylene Lab Coat (Buttoned to neck) | Cotton coats absorb chemicals. If handling >5g, wear a disposable Tyvek® apron/sleeve covers to prevent cuff contamination. |
| Respiratory | N95/P2 Mask (Minimum) or Half-face Respirator (P100/OV cartridges) | Required only if working outside a fume hood (e.g., during balance cleaning). Engineering controls (hood) are the primary defense. |
Part 4: Operational Protocols
Engineering Controls & Visualization
All handling of the solid or concentrated solution must occur within a certified fume hood.
Figure 1: Standard Operating Procedure (SOP) workflow for handling solid nitrophenoxy acetamides.
Handling the Solid (Weighing)
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Static discharge can disperse toxic dust.
-
Transfer: Use a disposable spatula or weigh paper. Do not use metal spatulas that you intend to reuse without rigorous decontamination.
-
Containment: Weigh inside the hood. If the balance is outside, use a secondary container (e.g., a tared vial with a cap) to transport the solid. Never transport an open weigh boat across the lab.
Handling Solutions
-
Solvent Choice: Dissolve in DMSO or DMF for biological assays. Note that DMSO enhances skin permeability, carrying the toxicant through the glove barrier faster.
-
Syringe Safety: If injecting, use Luer-lock syringes to prevent needle blowout.
Part 5: Emergency Response & Spill Management
Spill Decision Logic
Do not rush. A hasty cleanup spreads contamination.
Figure 2: Decision tree for immediate spill response.
Decontamination
-
Surface Decon: Wash contaminated surfaces with 10% soap solution followed by 70% Ethanol. The ethanol helps solubilize the organic residue, while the soap lifts particulates.
-
Skin Contact: Immediately wash with lukewarm water and soap for 15 minutes. Do not use ethanol on skin , as it may increase absorption of the nitrophenoxy compound.
Part 6: Waste Management
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Solid | "Solid Waste: Halogenated Organic (Nitrophenoxy acetamide)" |
| Liquid Waste | Halogenated Organic Solvent | "Halogenated Waste" (Do not mix with Oxidizers) |
| Sharps/Glass | Chemically Contaminated Sharps | "Sharps - Toxic Contamination" |
Crucial Note: Do not mix with strong bases (NaOH/KOH) in the waste stream. Nitro-aromatics can form unstable salts or polymerize exothermically under strongly basic conditions.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide (Analog). Accessed Feb 2026.
-
PubChem. Compound Summary: Acetamide, N-(2-bromo-4-nitrophenyl)-. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
